molecular formula C8H8N2O3 B1429770 2-(Methylcarbamoyl)isonicotinic acid CAS No. 1279208-48-8

2-(Methylcarbamoyl)isonicotinic acid

Cat. No.: B1429770
CAS No.: 1279208-48-8
M. Wt: 180.16 g/mol
InChI Key: PVIZBGMQZAJNIH-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)isonicotinic acid (CAS 1279208-48-8) is an isonicotinic acid derivative with a molecular formula of C8H8N2O3 and a molecular weight of 180.16 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry, particularly in the design and development of novel enzyme inhibitors. Recent research has identified this compound as a preliminary active fragment in fragment-based drug discovery (FBDD) campaigns. It has been shown to exhibit inhibitory activity against Lysine Demethylase 4A (KDM4A), an epigenetic enzyme that is an emerging therapeutic target in oncology . KDM4A plays a critical role in regulating gene expression by removing methyl marks from histone lysine residues, and its dysregulation is linked to aggressive disease and poor clinical outcomes . The discovery of this compound's activity provides researchers with a useful starting point for a rational fragment-growing process to develop more potent and selective KDM4A inhibitors . As a reagent, it can also be utilized in various chemical transformations, including amidation and esterification reactions, which are fundamental for creating diverse compound libraries for biological screening . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

2-(methylcarbamoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZBGMQZAJNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 2-(Methylcarbamoyl)isonicotinic acid?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 2-(Methylcarbamoyl)isonicotinic acid. Due to the limited availability of public domain experimental data for this specific compound, this document combines computed data from chemical databases with extrapolated information from analogous compounds, particularly isonicotinic acid and its derivatives. This guide is intended to serve as a foundational resource for research and development activities involving this compound, highlighting areas where further experimental validation is required.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(methylcarbamoyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] Its chemical structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methylcarbamoyl group at the 2-position.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily sourced from computational predictions.[1]

Table 1: General and Physical Properties

PropertyValueSource
Molecular FormulaC₈H₈N₂O₃PubChem[1]
Molecular Weight180.16 g/mol PubChem[1]
Exact Mass180.05349212 DaPubChem[1]
AppearanceNot specified (likely a solid)N/A
Melting PointNot specifiedN/A
Boiling PointNot specifiedN/A
SolubilityNot specifiedN/A

Table 2: Computed Properties

PropertyValueSource
XLogP30.4PubChem[1][2]
Hydrogen Bond Donor Count2PubChem[1][2]
Hydrogen Bond Acceptor Count4PubChem[1][2]
Rotatable Bond Count2PubChem[1][2]
Polar Surface Area79.3 ŲPubChem[1][2]
Heavy Atom Count13PubChem[1][2]
Complexity217PubChem[1][2]

Spectroscopic Data (Theoretical)

No experimental spectroscopic data for this compound has been found in the public domain. However, characteristic spectral features can be predicted based on its structure.

  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons would likely appear as a singlet or doublet (if coupled to the amide proton) in the upfield region (δ 2.5-3.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), and the amide proton would also be a broad singlet (δ 7.5-8.5 ppm).

  • ¹³C NMR: The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (δ 160-180 ppm). The pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be the most upfield signal (δ 20-30 ppm).

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (1700-1725 cm⁻¹), a C=O stretch from the amide (1630-1680 cm⁻¹), and N-H stretching from the amide (3100-3500 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and the methylcarbamoyl group (-58 amu).

Synthesis Methodology (Proposed)

Proposed Experimental Protocol

Reaction Scheme:

G Pyridine-2,4-dicarboxylic_acid Pyridine-2,4-dicarboxylic acid Intermediate_anhydride Intermediate anhydride Pyridine-2,4-dicarboxylic_acid->Intermediate_anhydride 1. Thionyl chloride 2. Heat 2-(Methylcarbamoyl)isonicotinic_acid This compound Intermediate_anhydride->2-(Methylcarbamoyl)isonicotinic_acid Methylamine

Caption: Proposed synthesis of this compound.

Step 1: Formation of the Intermediate Anhydride Pyridine-2,4-dicarboxylic acid is reacted with a dehydrating agent, such as thionyl chloride, and gently heated. This would selectively form a cyclic anhydride between the two carboxylic acid groups.

Step 2: Amidation The resulting anhydride is then reacted with methylamine. The amine will preferentially attack one of the carbonyl groups of the anhydride, leading to the formation of the methylamide at the 2-position and regenerating the carboxylic acid at the 4-position.

Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography.

Note: This proposed protocol requires experimental validation and optimization.

Biological Activity and Potential Applications

There is no specific information regarding the biological activity of this compound in the available literature. However, its parent molecule, isonicotinic acid, and its derivatives are known to have various biological activities. For instance, isoniazid (isonicotinic acid hydrazide) is a first-line medication in the treatment of tuberculosis.[3] Other derivatives of nicotinic and isonicotinic acids have been investigated for their antimycobacterial and antibacterial activities.[4][5][6]

Given its structure as an isonicotinic acid derivative, this compound could potentially be investigated for similar antimicrobial properties. The methylcarbamoyl group may influence its solubility, cell permeability, and interaction with biological targets compared to other isonicotinic acid derivatives.

Potential Signaling Pathway Interaction (Hypothetical)

Should this compound exhibit antimycobacterial activity similar to isoniazid, it might interfere with mycolic acid biosynthesis in Mycobacterium tuberculosis.

G cluster_0 Mycobacterium 2_MIA This compound (Hypothetical Prodrug) KatG KatG (Catalase-peroxidase) 2_MIA->KatG Activation Active_Metabolite Active Metabolite InhA InhA (Enoyl-ACP reductase) Active_Metabolite->InhA Inhibition KatG->Active_Metabolite Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis InhA->Mycolic_Acid_Biosynthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Biosynthesis->Cell_Wall_Disruption Leads to

Caption: Hypothetical mechanism of action via mycolic acid synthesis inhibition.

Conclusion

This compound is a compound for which there is a notable lack of publicly available experimental data. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Further experimental work is necessary to determine its precise physical and chemical properties, develop a reliable synthetic protocol, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the properties and applications of this molecule.

References

Structure Elucidation of 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-(Methylcarbamoyl)isonicotinic acid. The document details the methodologies for its synthesis and purification, and presents a thorough analysis of its structural properties through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental data are presented in a structured format to facilitate understanding and replication. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Introduction

This compound, a derivative of isonicotinic acid, represents a scaffold of interest in medicinal chemistry due to the prevalence of the isonicotinamide moiety in various pharmacologically active compounds. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, potential biological activity, and for the rational design of new therapeutic agents. This document outlines the key experimental procedures and data interpretation involved in the definitive structure elucidation of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from isonicotinic acid. A plausible synthetic route is outlined below.

Logical Workflow for Synthesis

Synthesis_Workflow IsonicotinicAcid Isonicotinic Acid Esterification Esterification (e.g., SOCl2, MeOH) IsonicotinicAcid->Esterification MethylIsonicotinate Methyl Isonicotinate Esterification->MethylIsonicotinate Amidation Amidation (Methylamine) MethylIsonicotinate->Amidation Intermediate Methyl 2-(methylcarbamoyl)isonicotinate Amidation->Intermediate TargetMolecule This compound Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis->TargetMolecule Intermediate->Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound
  • Esterification of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield methyl isonicotinate.

  • Amidation: Methyl isonicotinate (1.0 eq) is dissolved in a solution of methylamine (2.0 eq) in an appropriate solvent like THF. The mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: The resulting methyl 2-(methylcarbamoyl)isonicotinate is then subjected to hydrolysis using a base such as lithium hydroxide (1.5 eq) in a mixture of THF and water. The reaction is stirred at room temperature for 12 hours.

  • Purification: After completion of the reaction, the mixture is acidified with HCl to pH 3-4, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized compound was confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Concentration: 10 mg/mL.

  • Temperature: 298 K.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.5 (broad s)Singlet1H-COOH
8.80Doublet1HH-6 (Pyridine)
8.55 (broad q)Quartet1H-NH-
8.20Singlet1HH-3 (Pyridine)
7.90Doublet1HH-5 (Pyridine)
2.85Doublet3H-CH₃
Chemical Shift (δ) ppmAssignment
167.0-COOH
165.5-C=O (Amide)
151.0C-2 (Pyridine)
149.5C-6 (Pyridine)
142.0C-4 (Pyridine)
124.0C-5 (Pyridine)
121.5C-3 (Pyridine)
26.5-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: KBr pellet.

  • Scan Range: 4000-400 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500 (broad)StrongO-H stretch (Carboxylic acid dimer)
3080MediumC-H stretch (Aromatic)
1710StrongC=O stretch (Carboxylic acid)
1680StrongC=O stretch (Amide I band)
1550StrongN-H bend (Amide II band)
1600, 1480MediumC=C and C=N stretching (Pyridine ring)
1250StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Instrument: Thermo Scientific Q Exactive Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Orbitrap.

m/zInterpretation
181.0557[M+H]⁺ (Calculated for C₈H₉N₂O₃⁺: 181.0608)
163.0451[M - H₂O + H]⁺
136.0502[M - COOH + H]⁺
123.0345[M - NH(CH₃)CO + H]⁺

Structure Confirmation and Conclusion

The combined spectroscopic data unequivocally confirms the structure of this compound.

Logical Diagram of Structure Elucidation

Elucidation_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR: - Aromatic protons (H-3, H-5, H-6) - Amide NH - Carboxylic acid OH - Methyl group Structure Confirmed Structure: This compound H_NMR->Structure C_NMR ¹³C NMR: - Carbonyl carbons (acid, amide) - Pyridine ring carbons - Methyl carbon C_NMR->Structure IR_Data Key Absorptions: - Broad O-H (acid) - C=O (acid) - C=O (amide) - N-H (amide) IR_Data->Structure MS_Data [M+H]⁺ at m/z 181.0557 Confirms Molecular Formula C₈H₈N₂O₃ MS_Data->Structure

Caption: Integrated approach to structure elucidation.

The ¹H and ¹³C NMR spectra are consistent with the proposed pyridine ring substitution pattern and the presence of both a methylcarbamoyl and a carboxylic acid group. The IR spectrum confirms the presence of the key functional groups. High-resolution mass spectrometry provides the exact mass, confirming the molecular formula C₈H₈N₂O₃.

An In-depth Technical Guide to 2-(Methylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1279208-48-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(Methylcarbamoyl)isonicotinic acid is limited. This guide provides a summary of available data and presents a theoretical framework for its synthesis and potential biological activity based on related compounds.

Introduction

This compound is a derivative of isonicotinic acid, a pyridine carboxylic acid.[1] While specific research on this compound is not widely published, its structural similarity to known pharmacologically active molecules, particularly in the field of antimycobacterial research, suggests its potential as a compound of interest for further investigation. This document aims to consolidate the known properties of this compound and to provide a theoretical basis for its synthesis and potential mechanism of action.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases. A summary of these properties is presented below.

PropertyValueSource(s)
CAS Number 1279208-48-8[2][3][4]
IUPAC Name 2-(methylcarbamoyl)pyridine-4-carboxylic acid[2]
Synonyms This compound[2]
Molecular Formula C8H8N2O3[2]
Molecular Weight 180.16 g/mol [2][3]
Purity Typically available at ≥95%[3][5]

Theoretical Synthesis Protocol

Proposed Experimental Workflow:

  • Esterification: Protection of the carboxylic acid groups of a suitable starting material, such as pyridine-2,4-dicarboxylic acid, to form a diester. This would prevent unwanted side reactions in the subsequent amidation step.

  • Selective Amidation: Reaction of the diester with methylamine. The ester at the 2-position is generally more reactive towards nucleophilic attack than the ester at the 4-position, which could allow for selective amidation.

  • Hydrolysis: Saponification of the remaining ester group to yield the final product, this compound.

Below is a Graphviz diagram illustrating this theoretical workflow.

G start Pyridine-2,4-dicarboxylic acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Dimethyl pyridine-2,4-dicarboxylate step1->intermediate1 step2 Selective Amidation (Methylamine) intermediate1->step2 intermediate2 Methyl 2-(methylcarbamoyl)isonicotinate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, then H+) intermediate2->step3 end_product This compound step3->end_product

Caption: Theoretical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway

The isonicotinic acid scaffold is a core component of Isoniazid, a first-line medication for the treatment of tuberculosis.[6][7] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9][10]

Given the structural relationship, it is plausible that this compound or its derivatives could exhibit antimycobacterial activity. The mechanism of action might be similar to that of Isoniazid, involving the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[9][10][11]

The diagram below illustrates the established signaling pathway for Isoniazid's mechanism of action. While the involvement of this compound is hypothetical, this pathway provides a logical starting point for investigating its potential biological function.

G cluster_bacterium Mycobacterium prodrug Isoniazid (Prodrug) katg KatG (Catalase-peroxidase) prodrug->katg Activation active_drug Activated Isoniazid Radical katg->active_drug inh_nad INH-NAD Adduct active_drug->inh_nad + NADH nadh NADH inhA InhA (Enoyl-ACP reductase) inh_nad->inhA Inhibition fas2 Fatty Acid Synthase II (FAS-II) System inhA->fas2 Part of mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid Blocks fas2->mycolic_acid Catalyzes cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential for lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to

Caption: Isoniazid's mechanism of action via inhibition of mycolic acid synthesis.

Future Directions

The information presented in this guide highlights this compound as a compound for which foundational research is still needed. Key areas for future investigation would include:

  • Development and optimization of a reliable synthetic protocol.

  • In vitro screening for biological activity , particularly against Mycobacterium tuberculosis and other pathogenic bacteria.

  • Mechanism of action studies to determine if the compound interacts with targets in the mycolic acid synthesis pathway or other relevant biological pathways.

  • Structure-activity relationship (SAR) studies of related derivatives to explore and optimize any identified biological activity.

References

Potential Mechanism of Action of 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylcarbamoyl)isonicotinic acid has been identified as a promising fragment inhibitor of Lysine Demethylase 4A (KDM4A), an enzyme implicated in the epigenetic regulation of various cancers. This technical guide delineates the potential mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows. The evidence points towards a competitive inhibition of KDM4A's enzymatic activity, offering a foundational framework for the rational design of more potent and selective therapeutic agents.

Introduction

Lysine demethylases (KDMs) are critical regulators of chromatin structure and gene expression, and their dysregulation is frequently observed in oncogenesis.[1][2] The KDM4A isoform, in particular, has emerged as a significant therapeutic target due to its role in aggressive disease and poor clinical outcomes in various cancers.[1][3] The identification of small molecule inhibitors for the KDM4 family has been an area of intense research, though achieving selectivity remains a challenge.[1]

This document focuses on this compound, a preliminary active fragment identified through a structure-based virtual screening campaign.[1][4] This compound has demonstrated inhibitory activity against KDM4A and serves as a valuable starting point for the development of novel cancer therapeutics.[2][5]

Core Mechanism of Action: KDM4A Inhibition

The primary mechanism of action for this compound is the inhibition of the enzymatic activity of KDM4A.[1][2] It is proposed to act as a competitive inhibitor by displacing the α-ketoglutarate (α-KG) cofactor from the active site of the enzyme.[1] This inhibition prevents the demethylation of histone lysine residues, specifically H3K9me3, which is a key substrate for KDM4A.[1][4]

Signaling Pathway

The inhibition of KDM4A by this compound initiates a cascade of events within the cell, ultimately impacting gene expression. A simplified representation of this signaling pathway is provided below.

KDM4A_inhibition_pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects 2_MCIA This compound KDM4A_active Active KDM4A 2_MCIA->KDM4A_active Binds to active site KDM4A_inactive Inactive KDM4A KDM4A_active->KDM4A_inactive H3K9me3 H3K9me3 (Trimethylated Histone H3) H3K9me2 H3K9me2 (Dimethylated Histone H3) KDM4A_active->H3K9me2 Demethylation KDM4A_inactive->H3K9me3 H3K9me3->KDM4A_active Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression Maintains Suppressed State

Figure 1: KDM4A Inhibition Signaling Pathway

Quantitative Data Summary

The inhibitory and binding activities of this compound against KDM4A have been quantitatively characterized. The following table summarizes the key metrics.

ParameterValueAssay TypeReference
IC50 7.09 ± 1.36 μMHTRF-based Assay[1]
KD 15.00 ± 0.16 μMBio-Layer Interferometry (BLI)[1]

Experimental Protocols

The characterization of this compound involved a combination of in-silico and in-vitro experimental approaches.

Virtual Screening and Computational Modeling

A structure-based virtual screening campaign was conducted to identify potential KDM4A inhibitors from commercial fragment libraries.[1] This process involved both docking and pharmacophore-based approaches.

virtual_screening_workflow Libraries Commercial Fragment Libraries Filtering Property Filtering Libraries->Filtering Docking Docking Studies Filtering->Docking Pharmacophore Pharmacophore Screening (LigandScout, PDB: 5VMP) Filtering->Pharmacophore Selection Selection of Promising Fragments Docking->Selection Pharmacophore->Selection In_Vitro In-Vitro Testing Selection->In_Vitro

Figure 2: Virtual Screening Workflow

Pharmacophore Model Generation: A structure-based pharmacophore model was generated using LigandScout software.[1] The model was based on the crystal structure of KDM4A in complex with a known inhibitor (PDB ID: 5VMP).[1]

Docking Studies: The filtered fragment libraries were docked into the active site of KDM4A to predict binding poses and affinities.

In-Vitro Inhibition Assay

The inhibitory activity of this compound against KDM4A was determined using a Homogeneous Time-Resolved Fluorescence (HTRF)-based assay.[1][4]

Protocol:

  • Recombinant KDM4A Preparation: Recombinant KDM4A was expressed and purified. The folding and stability of the enzyme were confirmed using far-UV Circular Dichroism (CD) and Proton Nuclear Magnetic Resonance (¹H NMR).[1]

  • Assay Components: The assay mixture contained recombinant KDM4A, the H3K9me3 peptide substrate, and varying concentrations of this compound.

  • Reaction Initiation: The demethylation reaction was initiated by the addition of co-factors.

  • Detection: The level of H3K9me3 demethylation was quantified using HTRF technology, which measures the fluorescence resonance energy transfer between a donor and an acceptor fluorophore conjugated to antibodies specific for the methylated and demethylated substrate.

  • Data Analysis: The percentage of inhibition at each compound concentration was calculated, and the data were fitted to a non-linear 4-parameter logistic model to determine the IC50 value.[2]

Binding Affinity Determination

The binding affinity (KD) of this compound to KDM4A was measured using Bio-Layer Interferometry (BLI).[1]

Protocol:

  • Immobilization: Recombinant KDM4A was immobilized on the surface of a biosensor.

  • Association: The biosensor was dipped into solutions containing various concentrations of this compound, and the association was monitored in real-time by measuring the change in the interference pattern of light reflected from the sensor surface.

  • Dissociation: The biosensor was then moved to a buffer-only solution to monitor the dissociation of the compound.

  • Data Analysis: The binding constant (KD) was estimated by globally fitting the BLI response intensity as a function of compound concentration using a 1:1 Langmuir binding model with the Octet Data Analysis Software.[2]

Conclusion and Future Directions

This compound has been successfully identified and characterized as a fragment inhibitor of KDM4A. The data strongly support a mechanism of competitive inhibition within the enzyme's active site. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further drug development efforts. Future work should focus on the chemical elaboration of this fragment to enhance its potency and selectivity, with the ultimate goal of developing novel epigenetic therapies for cancer treatment.[1][4]

References

Investigating the Biological Activity of 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and patent databases do not contain specific biological activity data for 2-(Methylcarbamoyl)isonicotinic acid. This technical guide, therefore, focuses on the well-documented biological activities of structurally similar isonicotinic acid derivatives, particularly isonicotinic acid hydrazides (isoniazids), to provide a framework for potential research and development. The experimental protocols, data, and mechanistic insights presented herein are based on these analogous compounds and should be considered representative, not as direct results for this compound.

Introduction

Isonicotinic acid and its derivatives are a cornerstone in the development of antimicrobial agents, most notably in the treatment of tuberculosis. The core structure, a pyridine-4-carboxylic acid, serves as a versatile scaffold for the synthesis of compounds with a wide range of biological activities. While direct data on this compound is unavailable, its structural similarity to known antitubercular agents suggests that it may exhibit similar properties. This guide provides an in-depth overview of the established biological activities, mechanisms of action, and experimental evaluation of isonicotinic acid hydrazide derivatives, offering a valuable resource for researchers investigating novel compounds such as this compound.

Potential Biological Activity: Antitubercular Efficacy

The most prominent and well-researched biological activity of isonicotinic acid derivatives is their potent effect against Mycobacterium tuberculosis. Isoniazid (INH), an isonicotinic acid hydrazide, is a first-line drug for tuberculosis treatment. It is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall leads to bacterial cell death.

Numerous derivatives of isonicotinic acid hydrazide have been synthesized and evaluated for their antitubercular activity, often showing significant efficacy. The data presented below is a summary of the in vitro activity of various nicotinic and isonicotinic acid hydrazide derivatives against M. tuberculosis.

Quantitative Data: In Vitro Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of isonicotinic and nicotinic acid hydrazide derivatives against M. tuberculosis H37Rv, a commonly used laboratory strain.

Compound IDStructureMIC (µg/mL)Reference
8c N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide6.25[3][4]
8b N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide12.5[3][4]
4a 6-phenyl-2-methylnicotinohydrazide25[3][4]
1 Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.14 µM[5]
SIH4 Isoniazid-derived sulfonate ester6.25 µM (against INH-resistant strain)[6]
NH3 Hydrazone derivative of alkylated vanillin and isonicotinic hydrazideInhibited 65% of E. coli growth at 200 µg/mL[7]

Experimental Protocols

This section details the common experimental methodologies used to synthesize and evaluate the antitubercular activity of isonicotinic acid derivatives.

General Synthesis of Isonicotinic Acid Hydrazide Derivatives

The synthesis of isonicotinic acid hydrazide derivatives often involves a multi-step process, starting from a substituted nicotinic acid.

Example Synthesis of 6-Aryl-2-methylnicotinohydrazides: [3][4]

  • Step 1: Synthesis of Ethyl 2-methyl-6-arylnicotinates.

    • To a solution of the appropriate enaminone (5 mmol) in glacial acetic acid (15 mL), add ethyl acetoacetate (5.5 mmol) and ammonium acetate (40 mmol).

    • Heat the reaction mixture under reflux for 5 hours.

    • After cooling, pour the mixture into ice-water.

    • Filter the resulting residue, wash with petroleum ether and then with water.

    • Crystallize the product from ethanol.

  • Step 2: Synthesis of 6-Aryl-2-methylnicotinohydrazides.

    • A mixture of the appropriate ester from Step 1 (5 mmol) and 99% hydrazine hydrate (5 mL) is refluxed for 3 hours.

    • After cooling, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final hydrazide product.

In Vitro Antitubercular Activity Screening

The antitubercular activity of synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) and broth macrodilution methods are commonly employed.[8][9]

Microplate Alamar Blue Assay (MABA) Protocol: [10]

  • Prepare a suspension of M. tuberculosis H37Rv.

  • In a 96-well microplate, add 100 µL of the bacterial suspension (approximately 5 x 104 CFUs) to each well.

  • Add the test compound at various concentrations (typically a two-fold serial dilution). Include a negative control (DMSO) and a positive control (e.g., rifampicin).

  • Seal the plates and incubate at 37°C for 6 days.

  • Add 10 µL of a 10% (v/v) solution of Alamar Blue to each well.

  • Incubate for another 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to red, indicating inhibition of bacterial growth.

Broth Macrodilution Method using BACTEC MGIT 960 System: [9]

  • Inoculate MGIT tubes with 0.8 mL of OADC supplement, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of the M. tuberculosis strain suspension.

  • Test a range of compound concentrations (e.g., 0.03125 to 128 µM).

  • Monitor the growth in the BACTEC MGIT 960 system at 37°C.

  • The MIC is the lowest concentration of the compound that inhibits the growth of the mycobacteria.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for isoniazid and its derivatives is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2]

G cluster_0 Mycobacterium INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NADH_Adduct INH-NADH Adduct Activated_INH->INH_NADH_Adduct + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NADH_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Lysis Bacterial Lysis Mycolic_Acid_Synthesis->Bacterial_Lysis Disruption leads to

Caption: Proposed mechanism of action for isoniazid derivatives.

The prodrug, isoniazid, is activated by the mycobacterial enzyme KatG. The activated form then reacts with NADH to form an adduct that inhibits the InhA enzyme, a key player in the fatty acid synthesis pathway responsible for producing mycolic acids. The inhibition of mycolic acid synthesis disrupts the integrity of the cell wall, ultimately leading to bacterial death.

Experimental and logical Workflows

The investigation of novel isonicotinic acid derivatives typically follows a structured workflow from synthesis to biological evaluation.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Isonicotinic Acid Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Antitubercular Screening (e.g., MABA) Purification->In_Vitro_Screening MIC_Determination MIC Determination In_Vitro_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assays (e.g., on HepG2 cells) MIC_Determination->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Identification->In_Vivo_Studies

Caption: General workflow for the investigation of novel isonicotinic acid derivatives.

This workflow begins with the chemical synthesis and purification of the target compounds. The purified compounds are then subjected to in vitro screening to assess their antitubercular activity. Promising candidates with low MIC values are further evaluated for their cytotoxicity against mammalian cell lines to determine their selectivity. Compounds with a good activity and low toxicity profile are identified as lead compounds for further mechanism of action studies and in vivo evaluation.

Conclusion

While specific biological data for this compound remains elusive, the extensive research on structurally related isonicotinic acid hydrazide derivatives provides a strong foundation for its potential investigation as an antitubercular agent. The established synthesis routes, in vitro screening protocols, and the well-understood mechanism of action for this class of compounds offer a clear roadmap for the evaluation of this compound. Future research should focus on the synthesis of this specific compound and its subsequent evaluation using the established experimental workflows to determine its biological activity and therapeutic potential.

References

Literature review on isonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Isonicotinic Acid Derivatives

Introduction

Isonicotinic acid, a pyridine carboxylic acid isomer, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents targeting a wide array of diseases, including tuberculosis, cancer, inflammation, and various microbial infections.[1][2][3] The most notable derivative is Isoniazid (Isonicotinic Acid Hydrazide, INH), a cornerstone first-line drug for treating tuberculosis for decades.[4][5][6][7] The versatility of the isonicotinic acid core, allowing for straightforward chemical modification, has fueled extensive research into developing novel derivatives with enhanced potency, reduced toxicity, and broader biological activity.[1] This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of isonicotinic acid derivatives, with a focus on their therapeutic potential.

Synthesis of Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid derivatives often begins with the activation of the carboxylic acid moiety, followed by reaction with various nucleophiles. A common and crucial intermediate is isonicotinic acid hydrazide (Isoniazid), which is typically synthesized from isonicotinic acid or its esters.

General Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

A prevalent method involves the hydrazinolysis of isonicotinic acid esters. For instance, an ester of isonicotinic acid is refluxed with hydrazine hydrate to yield the corresponding hydrazide.[4] An alternative process involves dissolving isonicotinamide in a C1 to C3 alcohol, adding hydrazine hydrate, and refluxing the mixture to produce isonicotinic acid hydrazide.[8]

Synthesis of Hydrazone Derivatives

Hydrazones are a major class of isonicotinic acid derivatives, widely studied for their diverse pharmacological benefits.[9] They are typically synthesized through a condensation reaction between isonicotinic acid hydrazide and various aldehydes or ketones.[9][10]

  • Example Protocol: Isonicotinic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are dissolved in ethanol (50ml) with a few drops of acetic acid. The mixture is gently heated for 1 hour at 60°C. The resulting solution is poured into ice-cold water, and the precipitated solid (the Schiff base or hydrazone) is filtered and purified.[11]

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives can be synthesized from the Schiff bases (hydrazones) described above.

  • Example Protocol: The Schiff base is subjected to cyclization with thioglycolic acid in the presence of a catalyst like zinc chloride in an ethanol medium to yield the final thiazolidinone product.[11]

Synthesis of Pyrazole Derivatives

Pyrazole-containing derivatives have shown significant potential as anticancer agents.

  • Example Protocol: Isoniazid is condensed with different acetophenones. The resulting intermediate undergoes a Vilsmeier-Haack reaction to form a pyrazole-4-carbaldehyde. This product is then treated with various anilines to create Schiff bases, which are subsequently cyclized with thioglycolic acid to yield the final 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives.[12]

A general workflow for the synthesis of common isonicotinic acid derivatives is illustrated below.

G IsonicotinicAcid Isonicotinic Acid / Ester INH Isonicotinic Acid Hydrazide (Isoniazid) IsonicotinicAcid->INH Hydrazine Hydrate SchiffBase Schiff Bases (Hydrazones) INH->SchiffBase Condensation PyrazoleCarb Pyrazole-4-carbaldehyde INH->PyrazoleCarb 1. Acetophenone 2. Vilsmeier-Haack Aldehyde Aldehydes / Ketones Aldehyde->SchiffBase Thiazolidinone Thiazolidinone Derivatives SchiffBase->Thiazolidinone Thioacid Thioglycolic Acid Thioacid->Thiazolidinone Cyclization PyrazoleThiazolidinone Pyrazole-Thiazolidinone Hybrids Thioacid->PyrazoleThiazolidinone Cyclization Acetophenone Acetophenones Acetophenone->PyrazoleCarb PyrazoleSchiff Pyrazole Schiff Bases PyrazoleCarb->PyrazoleSchiff Anilines Anilines Anilines->PyrazoleSchiff Condensation PyrazoleSchiff->PyrazoleThiazolidinone G cluster_bacterium Inside Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Enters Bacterium ActivatedINH Isonicotinoyl Radical KatG->ActivatedINH Activates Adduct INH-NAD Adduct ActivatedINH->Adduct NAD NAD+ NAD->Adduct Reacts with InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid Blocks FASII Type II Fatty Acid Synthase (FAS-II) FASII->InhA CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellDeath Cell Death CellWall->CellDeath Disruption leads to

References

Predicted Therapeutic Targets for 2-(Methylcarbamoyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)isonicotinic acid, also known as 2-(methylcarbamoyl)pyridine-4-carboxylic acid, is a small molecule that has been identified as a potential inhibitor of histone lysine demethylases (KDMs). Through in-silico screening and subsequent in-vitro validation, the primary therapeutic target of this compound has been predicted to be Lysine-Specific Demethylase 4A (KDM4A) . This technical guide provides a comprehensive overview of the predicted therapeutic target, its associated signaling pathways, quantitative data on its inhibition, and detailed experimental protocols for hit validation and characterization.

Chemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(methylcarbamoyl)pyridine-4-carboxylic acid[1]
Synonyms This compound, 2-(methylcarbamoyl)pyridine-4-carboxylic acid[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
CAS Number 1279208-48-8

Predicted Therapeutic Target: Lysine-Specific Demethylase 4A (KDM4A)

KDM4A, also known as JMJD2A, is a member of the JmjC domain-containing family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression. KDM4A specifically demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9me3 and H3K36me3).[2][3]

Overexpression and dysregulation of KDM4A have been implicated in various cancers, including prostate, breast, lung, and colon cancer.[2][4][5] Its oncogenic role is attributed to its ability to promote cell proliferation, inhibit apoptosis, and contribute to genomic instability.[3][6] Therefore, inhibitors of KDM4A, such as this compound, represent a promising therapeutic strategy for cancer treatment.

Quantitative Data: In-Vitro Inhibition of KDM4A

The inhibitory activity of this compound against KDM4A has been quantified using in-vitro assays. The following table summarizes the key quantitative metrics.

ParameterValueMethod
IC₅₀ 7.09 ± 1.36 µMHomogeneous Time-Resolved Fluorescence (HTRF) Assay
K 15.00 ± 0.16 µMBio-Layer Interferometry (BLI)

KDM4A Signaling Pathway in Cancer

KDM4A exerts its oncogenic effects through the demethylation of H3K9me3 and H3K36me3, leading to the altered expression of various downstream target genes involved in cell cycle progression, apoptosis, and DNA repair. The following diagram illustrates a simplified signaling pathway involving KDM4A in cancer.

KDM4A_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm KDM4A KDM4A H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 Demethylation H3K36me3 H3K36me3 (Activating Mark) KDM4A->H3K36me3 Demethylation Chromatin Chromatin H3K9me3->Chromatin Compaction H3K36me3->Chromatin Relaxation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p53, p21) Apoptosis Decreased Apoptosis Tumor_Suppressor_Genes->Apoptosis Oncogenes Oncogenes (e.g., MYC, Cyclins) Proliferation Increased Cell Proliferation Oncogenes->Proliferation Chromatin->Tumor_Suppressor_Genes Repression Chromatin->Oncogenes Activation Methyltransferase Histone Methyltransferase Methyltransferase->H3K9me3 Methylation Methyltransferase->H3K36me3 Methylation

KDM4A's role in epigenetic regulation and cancer.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general procedures for the synthesis of isonicotinic acid derivatives. A key intermediate is 2-chloroisonicotinic acid, which can be reacted with methylamine to yield the final product.

Materials:

  • 2-Chloroisonicotinic acid

  • Methylamine (40% in water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Amidation: In a sealed reaction vessel, dissolve 2-chloroisonicotinic acid in an excess of 40% aqueous methylamine.

  • Heat the reaction mixture at 100-120°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated HCl to pH 2-3.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4A Inhibition

This assay measures the enzymatic activity of KDM4A by detecting the demethylation of a biotinylated H3K9me3 peptide substrate.

Materials:

  • Recombinant human KDM4A enzyme

  • Biotinylated H3K9me3 peptide substrate

  • Europium cryptate-labeled anti-H3K9me2 antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 4 µL of KDM4A enzyme solution to each well.

    • Initiate the reaction by adding 4 µL of the biotinylated H3K9me3 substrate.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Add_Enzyme Add KDM4A Enzyme Dispense_Compound->Add_Enzyme Add_Substrate Add Biotinylated H3K9me3 Substrate Add_Enzyme->Add_Substrate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction Add_Detection Add HTRF Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Read Plate on HTRF Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data (IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

HTRF assay workflow for KDM4A inhibition.
Bio-Layer Interferometry (BLI) for Binding Affinity Determination

BLI is a label-free technology used to measure the kinetics of biomolecular interactions in real-time.

Materials:

  • Recombinant human KDM4A enzyme (biotinylated)

  • Streptavidin (SA) biosensors

  • This compound (or other test compounds)

  • Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

  • 96-well black microplates

  • BLI instrument (e.g., Octet)

Procedure:

  • Biosensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

  • Ligand Immobilization:

    • Immobilize the biotinylated KDM4A onto the SA biosensors by dipping them into a solution of the protein (e.g., 10 µg/mL in kinetics buffer) until a stable baseline is achieved.

  • Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.

  • Association: Transfer the biosensors to wells containing serial dilutions of this compound in kinetics buffer and record the association phase for a defined period (e.g., 300 seconds).

  • Dissociation: Transfer the biosensors back to wells containing only kinetics buffer and record the dissociation phase (e.g., 600 seconds).

  • Data Analysis:

    • Reference-subtract the data using a biosensor with no immobilized ligand.

    • Fit the association and dissociation curves globally to a 1:1 binding model using the instrument's analysis software to determine the association rate constant (kₐ), dissociation rate constant (k), and the equilibrium dissociation constant (K).

BLI_Workflow Start Start Hydrate_Sensors Hydrate SA Biosensors Start->Hydrate_Sensors Immobilize_Ligand Immobilize Biotinylated KDM4A Hydrate_Sensors->Immobilize_Ligand Establish_Baseline Establish Baseline in Kinetics Buffer Immobilize_Ligand->Establish_Baseline Association Association with Compound Dilutions Establish_Baseline->Association Dissociation Dissociation in Kinetics Buffer Association->Dissociation Analyze_Data Analyze Data (ka, kd, KD) Dissociation->Analyze_Data End End Analyze_Data->End

BLI workflow for determining binding affinity.

Conclusion

This compound has been identified as a promising inhibitor of KDM4A, a key epigenetic regulator implicated in cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and validate novel KDM4A inhibitors. The detailed understanding of the KDM4A signaling pathway and the application of robust in-vitro assays are crucial for advancing the development of targeted epigenetic therapies.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(Methylcarbamoyl)isonicotinic Acid in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of 2-(Methylcarbamoyl)isonicotinic acid in various buffer systems. Due to the limited availability of public data for this specific compound, this document focuses on established experimental protocols and data presentation standards relevant to pharmaceutical development. The included data tables are illustrative, demonstrating how results would be presented following the described experimental procedures.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical research. A thorough understanding of its solubility and stability is paramount for the development of viable dosage forms and for ensuring its therapeutic efficacy and safety. Solubility influences the bioavailability of a drug, while stability data is crucial for determining its shelf-life and storage conditions. This guide outlines the standard procedures for generating this critical data.

Solubility Assessment

The aqueous solubility of a compound can be determined under kinetic and thermodynamic conditions. Kinetic solubility is often assessed in early drug discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure of a compound's solubility at equilibrium, which is critical for later-stage development.[1][2][3]

2.1.1. Kinetic Solubility Assay

The kinetic solubility is determined by rapidly precipitating a compound from a DMSO stock solution into an aqueous buffer.[1][2][4][5]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

    • 96-well microtiter plates

    • Nephelometer or UV spectrophotometer with a plate reader

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.

    • Add 198 µL of the desired aqueous buffer to each well.

    • Seal the plate and shake for 2 hours at room temperature.

    • Measure the turbidity of the solutions using a nephelometer. Alternatively, for UV-based detection, filter the samples and measure the absorbance of the filtrate at the compound's λmax.[1][4]

    • Quantify the solubility by comparing the measurements to a standard curve of the compound prepared in the same buffer/DMSO mixture.

2.1.2. Thermodynamic (Shake-Flask) Solubility Assay

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved compound.[1][6][7][8][9]

  • Materials:

    • Solid this compound

    • Aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

    • Glass vials

    • Shaking incubator

    • HPLC-UV system

    • 0.22 µm syringe filters

  • Procedure:

    • Add an excess amount of solid this compound to vials containing the different aqueous buffers.

    • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.

    • After incubation, allow the vials to stand for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtrate with the mobile phase and analyze the concentration of this compound using a validated HPLC-UV method.

    • The concentration determined is the thermodynamic solubility.

The solubility data should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility Data for this compound

Buffer SystempHSolubility TypeTemperature (°C)Solubility (µg/mL)
Citrate Buffer2.0Thermodynamic251500
Acetate Buffer4.5Thermodynamic25850
Phosphate Buffer6.8Thermodynamic25500
Phosphate Buffer7.4Thermodynamic25450
Borate Buffer9.0Thermodynamic25600
Phosphate Buffer7.4Kinetic25250

Stability Assessment

Stability testing is performed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[11][12][13][14]

3.1.1. Stability-Indicating HPLC Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.[11][15][16][17]

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the λmax of this compound

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

3.1.2. Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies.[10][12][13][14]

  • Acid Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound maintained at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each condition are then analyzed by the stability-indicating HPLC method to separate the parent compound from any degradation products.

3.1.3. pH-Rate Profile

A pH-rate profile is generated to determine the pH of maximum stability for a drug in solution.[18][19][20][21][22]

  • Procedure:

    • Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).

    • Dissolve a known concentration of this compound in each buffer.

    • Store the solutions at a constant, elevated temperature (e.g., 70 °C) to accelerate degradation.

    • At various time points, withdraw aliquots and analyze the concentration of the remaining parent compound using the stability-indicating HPLC method.

    • For each pH, determine the observed first-order degradation rate constant (k_obs) by plotting the natural logarithm of the concentration versus time.

    • Plot log(k_obs) versus pH to generate the pH-rate profile.

The stability data should be summarized in tables to facilitate comparison.

Table 2: Illustrative Forced Degradation Data for this compound

Stress Condition% Assay of Parent% DegradationNumber of Degradants
0.1 N HCl, 60°C, 24h85.214.82
0.1 N NaOH, 60°C, 24h78.521.53
3% H₂O₂, RT, 24h92.17.91
Thermal, 80°C, 48h98.61.41
Photolytic99.10.90

Table 3: Illustrative pH-Rate Profile Data for this compound at 70°C

pHk_obs (h⁻¹)log(k_obs)
2.00.085-1.07
3.00.025-1.60
4.00.010-2.00
5.00.009-2.05
6.00.012-1.92
7.00.030-1.52
8.00.095-1.02
9.00.280-0.55
10.00.850-0.07

Visualizations

The following diagram illustrates the general workflow for assessing the solubility and stability of a pharmaceutical compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment kinetic_sol Kinetic Solubility sol_data Solubility Data Table kinetic_sol->sol_data thermo_sol Thermodynamic Solubility thermo_sol->sol_data report Technical Guide sol_data->report siam Develop Stability-Indicating HPLC Method forced_deg Forced Degradation Studies siam->forced_deg ph_rate pH-Rate Profile siam->ph_rate stability_data Stability Data Tables forced_deg->stability_data ph_rate->stability_data stability_data->report compound 2-(Methylcarbamoyl)isonicotinic Acid cluster_solubility cluster_solubility compound->cluster_solubility cluster_stability cluster_stability compound->cluster_stability

Caption: Workflow for Solubility and Stability Assessment.

Given the structural similarity of this compound to isoniazid, a key antitubercular drug, a hypothetical mechanism of action could involve the inhibition of mycolic acid synthesis in mycobacteria. Isoniazid itself is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway responsible for mycolic acid elongation.

The following diagram illustrates this hypothetical signaling pathway. It is important to note that this is a proposed pathway based on a related compound and requires experimental validation for this compound.

G cluster_inhibition compound This compound (Prodrug) katg Mycobacterial KatG (Catalase-Peroxidase) compound->katg Activation active_metabolite Activated Metabolite katg->active_metabolite inhA InhA (Enoyl-ACP Reductase) active_metabolite->inhA Inhibition fas2 Fatty Acid Synthase II (FAS-II) Pathway mycolic_acid Mycolic Acid Synthesis fas2->mycolic_acid Elongation of Fatty Acids cell_wall Mycobacterial Cell Wall Integrity mycolic_acid->cell_wall Essential Component

Caption: Hypothetical Mechanism of Action.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established protocols will generate the high-quality data necessary for informed decision-making in the drug development process. While specific data for this compound is not yet publicly available, the methodologies outlined here are robust and widely accepted within the pharmaceutical industry. The successful application of these methods will be crucial in elucidating the physicochemical properties of this compound and advancing its potential as a therapeutic agent.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Methylcarbamoyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)pyridine-4-carboxylic acid, also known as 2-(methylcarbamoyl)isonicotinic acid, is a pyridine carboxylic acid derivative that has garnered interest in the field of drug discovery, particularly as an inhibitor of histone demethylase enzymes. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a KDM4A inhibitor.

Physicochemical Characteristics

A summary of the known physicochemical properties of 2-(methylcarbamoyl)pyridine-4-carboxylic acid is presented below. It is important to note that while some experimental data for related compounds is available, many of the specific values for this compound are computationally predicted.

PropertyValueSource
IUPAC Name 2-(methylcarbamoyl)pyridine-4-carboxylic acidPubChem[1]
Synonyms This compound, 2-(N-methylcarbamoyl)isonicotinic acidPubChem[1]
CAS Number 1279208-48-8PubChem[1]
Molecular Formula C₈H₈N₂O₃PubChem[1]
Molecular Weight 180.16 g/mol PubChem[1]
Melting Point No experimental data available.
Boiling Point No experimental data available.
pKa No experimental data available.
Solubility No experimental data available. The solubility of the parent compound, isonicotinic acid, in water is approximately 3.1 g/100 mL at room temperature. The solubility of 2-(methylcarbamoyl)pyridine-4-carboxylic acid is expected to be influenced by the methylcarbamoyl group.
LogP (XLogP3) -0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Topological Polar Surface Area 79.3 ŲPubChem[1]

Synthesis and Experimental Protocols

A general synthetic route for 2-(methylcarbamoyl)pyridine-4-carboxylic acid has been described, involving the amidation of a pyridine-2,4-dicarboxylic acid derivative followed by hydrolysis of the ester group.

General Synthesis Workflow:

Synthesis_Workflow A Pyridine-2,4-dicarboxylic acid monomethyl ester B Amidation with Methylamine A->B Coupling Agent (e.g., HATU) C Methyl 2-(methylcarbamoyl)isonicotinate B->C D Hydrolysis C->D Base (e.g., NaOH) E 2-(Methylcarbamoyl)pyridine-4-carboxylic acid D->E

Caption: General synthesis workflow for 2-(methylcarbamoyl)pyridine-4-carboxylic acid.

Experimental Protocol for Amidation (Illustrative)

The following is an illustrative protocol based on the synthesis of similar pyridine carboxamides.

Materials:

  • Pyridine-2,4-dicarboxylic acid monomethyl ester

  • Methylamine (solution in THF or as hydrochloride salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyridine-2,4-dicarboxylic acid monomethyl ester (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of methylamine (1.2 equivalents) in THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 2-(methylcarbamoyl)isonicotinate.

Experimental Protocol for Hydrolysis (Illustrative)

Materials:

  • Methyl 2-(methylcarbamoyl)isonicotinate

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Methanol or Tetrahydrofuran (THF)

Procedure:

  • Dissolve methyl 2-(methylcarbamoyl)isonicotinate in a mixture of methanol or THF and water.

  • Add an aqueous solution of NaOH (1.1 - 1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 3-4.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or preparative HPLC.

Biological Activity: Inhibition of KDM4A

2-(Methylcarbamoyl)pyridine-4-carboxylic acid has been identified as an inhibitor of the histone demethylase KDM4A (also known as JMJD2A).[2] KDM4A is a member of the JmjC domain-containing family of histone demethylases that specifically removes methyl groups from di- and trimethylated lysine 9 of histone H3 (H3K9me2/3).[3] Overexpression of KDM4A has been implicated in various cancers, making it an attractive therapeutic target.[4]

The inhibitory activity of 2-(methylcarbamoyl)pyridine-4-carboxylic acid against KDM4A is attributed to its ability to chelate the Fe(II) ion in the active site of the enzyme, a common mechanism for pyridine-based KDM inhibitors.[3]

KDM4A Signaling Pathway and Inhibition

The following diagram illustrates the general role of KDM4A in gene regulation and the proposed mechanism of its inhibition.

KDM4A_Inhibition cluster_0 Normal KDM4A Function cluster_1 Inhibition by 2-(methylcarbamoyl)pyridine-4-carboxylic acid H3K9me3 H3K9me3 (Repressive Mark) KDM4A KDM4A H3K9me3->KDM4A Substrate Gene_Repression Gene Repression H3K9me3->Gene_Repression H3K9me1 H3K9me1 (Active Mark) KDM4A->H3K9me1 Demethylation Inactive_KDM4A Inactive KDM4A Gene_Activation Gene Activation H3K9me1->Gene_Activation Inhibitor 2-(methylcarbamoyl)pyridine- 4-carboxylic acid Inhibitor->KDM4A Inhibition H3K9me3_Accumulation H3K9me3 Accumulation Repressed_Genes Repression of Target Genes H3K9me3_Accumulation->Repressed_Genes

Caption: KDM4A-mediated histone demethylation and its inhibition.

Conclusion

2-(Methylcarbamoyl)pyridine-4-carboxylic acid is a molecule of significant interest for its potential as a therapeutic agent through the inhibition of KDM4A. While comprehensive experimental data on its physicochemical properties are still emerging, its synthesis and biological activity provide a strong foundation for further research and development. This guide summarizes the current knowledge to aid researchers in their exploration of this promising compound.

References

Methodological & Application

Application Notes and Protocols for 2-(Methylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-(Methylcarbamoyl)isonicotinic acid, a molecule identified as an inhibitor of the lysine-specific demethylase 4A (KDM4A), an enzyme implicated in various cancers. This document outlines its primary application, quantitative biological activity, and the experimental procedures for its characterization.

Overview and Primary Application

Compound Name: this compound Molecular Formula: C₈H₈N₂O₃ Primary Application: Inhibition of KDM4A enzymatic activity.

This compound has been identified as a fragment hit that demonstrates inhibitory effects on the enzymatic activity of KDM4A.[1][2] KDM4A is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression.[2][3] Dysregulation of KDM4A has been associated with the progression of various cancers, making it a therapeutic target of interest.[1][2]

Quantitative Biological Data

The inhibitory activity of this compound against KDM4A has been quantified using in-vitro biochemical assays. The following table summarizes the key activity metrics.

ParameterValueAssay TypeTarget Protein
IC₅₀180 µMHTRF AssayKDM4A
K_D130 µMBiolayer Interferometry (BLI)KDM4A

Table 1: In-vitro activity of this compound against KDM4A.[3]

Signaling Pathway

The following diagram illustrates the role of KDM4A in histone demethylation and the inhibitory action of this compound.

KDM4A_Pathway cluster_0 Histone Modification cluster_1 Enzymatic Regulation H3K9me3 Histone H3 (Trimethylated Lysine 9) H3K9me3 H3K9me2 Histone H3 (Dimethylated Lysine 9) H3K9me2 H3K9me3->H3K9me2 Demethylation KDM4A KDM4A Enzyme KDM4A->H3K9me3 Catalyzes Inhibitor This compound Inhibitor->KDM4A Inhibits

Caption: KDM4A-mediated histone demethylation and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with KDM4A are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4A Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against KDM4A.

Workflow Diagram:

HTRF_Workflow cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Analysis A Prepare serial dilutions of This compound B Add KDM4A enzyme and H3K9me3 peptide substrate A->B C Incubate at room temperature B->C D Add detection reagents (Europium-antibody and XL665-acceptor) C->D E Incubate D->E F Read HTRF signal (665 nm / 620 nm) E->F G Calculate percentage of inhibition F->G H Plot dose-response curve (Inhibition vs. log[Compound]) G->H I Determine IC50 value H->I

Caption: Workflow for KDM4A HTRF inhibition assay.

Materials:

  • KDM4A enzyme (recombinant)

  • Biotinylated histone H3 peptide (amino acids 1-21, trimethylated on lysine 9)

  • S-adenosyl-L-methionine (SAM)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • This compound

  • HTRF detection reagents: Europium cryptate-labeled anti-H3K9me2 antibody and XL665-conjugated streptavidin

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Addition: In a 384-well plate, add the KDM4A enzyme and the biotinylated H3K9me3 peptide substrate to each well.

  • Initiation of Reaction: Add the diluted compound or DMSO (for control wells) to the wells to initiate the demethylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the HTRF detection reagents (Europium-labeled antibody and XL665-streptavidin).

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the procedure to determine the binding affinity (K_D) of this compound to KDM4A.

Workflow Diagram:

BLI_Workflow cluster_0 Sensor Preparation cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize biotinylated KDM4A onto streptavidin-coated BLI sensors B Establish baseline in buffer A->B C Associate with varying concentrations of this compound B->C D Dissociate in buffer C->D E Fit sensorgrams to a 1:1 binding model D->E F Determine kon, koff, and KD E->F

Caption: Workflow for BLI binding kinetics analysis.

Materials:

  • Biotinylated KDM4A enzyme

  • Streptavidin-coated BLI biosensors

  • This compound

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • BLI instrument (e.g., Octet system)

  • 96-well or 384-well plates

Procedure:

  • Sensor Hydration: Hydrate the streptavidin biosensors in the running buffer.

  • Protein Immobilization: Immobilize the biotinylated KDM4A onto the surface of the biosensors to a target loading level.

  • Baseline: Establish a stable baseline for the immobilized sensors in running buffer.

  • Association: Move the sensors to wells containing various concentrations of this compound and record the binding response over time.

  • Dissociation: Transfer the sensors back to wells containing only running buffer and monitor the dissociation of the compound.

  • Data Analysis: Process the resulting sensorgrams by subtracting the reference sensor data. Globally fit the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[3]

References

Application Notes and Protocols for In Vitro Assays with 2-(Methylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vitro assays to characterize the biological activity of the novel compound, 2-(Methylcarbamoyl)isonicotinic acid. Due to the limited publicly available data on this specific molecule, we present a tiered approach for its initial biological evaluation. This strategy begins with broad-spectrum cytotoxicity screening, followed by more focused secondary assays to explore potential antibacterial, anticancer, and immunomodulatory activities. These areas are highlighted due to the known biological activities of structurally related isonicotinic acid and nicotinamide derivatives. Detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and potential signaling pathways are included to facilitate a thorough investigation of this compound.

Introduction to this compound

This compound is a derivative of isonicotinic acid. While its specific biological functions are not yet characterized in publicly available literature, its structural similarity to compounds like isoniazid (an anti-tuberculosis drug) and various nicotinamide derivatives (known to be involved in diverse cellular processes) suggests a range of potential biological activities. This document outlines a systematic approach to begin to elucidate the in vitro pharmacological profile of this compound.

Proposed In Vitro Assay Workflow

A logical progression of in vitro assays is crucial for efficiently characterizing a novel compound. The following workflow is recommended:

Assay_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Based on Primary Results & Structural Analogs) cluster_2 Tertiary Screening (Mechanistic Studies) Cytotoxicity_Assay General Cytotoxicity Screening (e.g., MTT Assay) Antibacterial_Assay Antibacterial Activity (e.g., MIC Assay) Cytotoxicity_Assay->Antibacterial_Assay If cytotoxic to bacteria Anticancer_Assay Anticancer Activity (e.g., Cell Viability, Apoptosis) Cytotoxicity_Assay->Anticancer_Assay If cytotoxic to cancer cells Immunomodulatory_Assay Immunomodulatory Activity (e.g., Cytokine Profiling, NO Assay) Cytotoxicity_Assay->Immunomodulatory_Assay If non-cytotoxic or selectively cytotoxic Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., PARP, Sirtuin, NAMPT) Anticancer_Assay->Enzyme_Inhibition_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Immunomodulatory_Assay->Signaling_Pathway_Analysis

Caption: A tiered workflow for the in vitro evaluation of this compound.

Primary Screening: General Cytotoxicity

The initial step is to assess the general cytotoxicity of the compound across a panel of cell lines. This will determine the concentration range for subsequent, more specific assays and provide initial insights into potential therapeutic windows.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
11.2096
100.9576
500.6048
1000.3024

Secondary Screening: Potential Biological Activities

Based on the results of the primary screening and the structural characteristics of the compound, the following secondary assays can be performed.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Given the structural similarity to isoniazid, assessing the antibacterial activity is a logical step. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol:

  • Bacterial Culture: Grow the desired bacterial strain (e.g., Mycobacterium smegmatis as a non-pathogenic surrogate for M. tuberculosis, or standard bacterial strains like E. coli and S. aureus) in an appropriate broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.[6]

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate.[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Data Presentation:

Compound Concentration (µg/mL)Bacterial Growth (+/-)
128-
64-
32+
16+
8+
4+
2+
1+
0 (Control)+

Result: MIC = 64 µg/mL

Anticancer Activity

If the compound shows cytotoxicity against cancer cell lines, further investigation into its anticancer potential is warranted.

This assay determines if the compound induces programmed cell death (apoptosis).

Protocol:

  • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Many nicotinamide analogs exert their anticancer effects by modulating key cellular enzymes. A potential pathway to investigate is the PARP signaling pathway, which is involved in DNA repair and cell death.

PARP_Signaling DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP PAR_synthesis PAR Synthesis PARP->PAR_synthesis Apoptosis Apoptosis PARP->Apoptosis If inhibited DNA_Repair DNA Repair PAR_synthesis->DNA_Repair Compound 2-(Methylcarbamoyl) isonicotinic acid Compound->PARP Inhibition?

Caption: Potential inhibition of the PARP DNA damage repair pathway.

Immunomodulatory Activity

Isonicotinic acid derivatives can also influence the immune system.

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Cell Stimulation: Treat the cells with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of various concentrations of the test compound.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[7]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

TreatmentNO Concentration (µM)% Inhibition
Control (no LPS)2.5-
LPS (1 µg/mL)25.00
LPS + Compound (10 µM)15.040
LPS + Compound (50 µM)8.068

Tertiary Screening: Mechanistic Studies

Based on the outcomes of the secondary screening, more specific assays can be employed to elucidate the mechanism of action.

Enzyme Inhibition Assays

Given that nicotinamide is a precursor to NAD+, a critical cofactor for many enzymes, it is plausible that this compound could inhibit NAD+-dependent enzymes.

Principle: This assay measures the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP can be a therapeutic strategy for certain cancers.[8]

Protocol: A variety of commercial kits are available for measuring PARP activity, typically using a colorimetric or fluorometric readout based on the incorporation of biotinylated NAD+ into a histone substrate.[9]

Principle: Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes. Their inhibition can have effects on metabolism, inflammation, and cancer.[10]

Protocol: Commercially available kits often use a fluorogenic substrate that, upon deacetylation by a sirtuin, can be cleaved by a developer to release a fluorescent molecule.[11]

Principle: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. Its inhibition can lead to NAD+ depletion and cell death, particularly in cancer cells.[2][12]

Protocol: These assays typically involve a coupled enzyme reaction where the product of the NAMPT reaction (NMN) is converted to NAD+, which is then used in a subsequent reaction to generate a detectable signal.[2]

Data Presentation for Enzyme Inhibition Assays:

Compound Concentration (µM)Enzyme Activity (%)
0100
0.185
155
1020
1005

Result: IC₅₀ value can be determined from the dose-response curve.

Conclusion

The provided application notes and protocols offer a structured and comprehensive framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently gather data on its cytotoxicity, potential therapeutic activities, and mechanism of action, thereby paving the way for further preclinical development.

References

Application Notes & Protocols for Antimicrobial Screening of 2-(Methylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial screening of the novel compound 2-(Methylcarbamoyl)isonicotinic acid. This document outlines detailed protocols for determining its efficacy against a panel of pathogenic microorganisms and discusses potential mechanisms of action based on its structural similarity to known antimicrobial agents.

Introduction

This compound is a derivative of isonicotinic acid. While specific antimicrobial data for this compound is not yet extensively available, its structural relationship to isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, suggests its potential as an antimicrobial agent. Isoniazid functions as a prodrug that, once activated by bacterial catalase-peroxidase, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3][4][5] This structural similarity provides a strong rationale for investigating the antimicrobial properties of this compound.

The following sections detail the necessary experimental protocols to evaluate the antimicrobial activity of this compound, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, potential bacterial signaling pathways that could be targeted by such a compound are discussed.

Data Presentation

All quantitative data from the antimicrobial screening assays should be meticulously recorded and organized. The following tables provide a template for presenting the results of MIC and MBC assays for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug Name) MIC (µg/mL)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Bacillus subtilisATCC 6633
Candida albicansATCC 10231
Mycobacterium smegmatisATCC 700084

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMBC (µg/mL)Positive Control (Drug Name) MBC (µg/mL)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Bacillus subtilisATCC 6633
Candida albicansATCC 10231
Mycobacterium smegmatisATCC 700084

Experimental Protocols

The following are detailed methodologies for conducting the key antimicrobial screening experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used and reliable technique for determining MIC values.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and fungal strains for testing

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test microorganism and inoculate into a tube containing 5 mL of MHB.

    • Incubate the culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.[9][10] Typically, this is done by adding 100 µL of MHB to wells 2-12. Add 200 µL of the stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (inoculum without the compound), and well 12 as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial or fungal suspension to each well (except the sterility control).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12] This test is performed after the MIC has been determined.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.[13]

    • Spread the aliquot onto a fresh nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[13][14]

Potential Mechanisms and Signaling Pathways

While the primary hypothesized mechanism for an isonicotinic acid derivative is the inhibition of cell wall synthesis, particularly in mycobacteria, it is crucial to consider other potential targets in a broader range of microorganisms.[15] Antimicrobial agents can disrupt various essential cellular processes.

General Antimicrobial Targets Workflow

The following workflow outlines the initial steps in identifying the potential mechanism of action of a novel antimicrobial compound.

A Novel Compound (this compound) B Antimicrobial Screening (MIC/MBC Assays) A->B C Active B->C Positive Result D Inactive B->D Negative Result E Mechanism of Action Studies C->E F Target Identification E->F G Lead Optimization F->G

Caption: Workflow for antimicrobial drug discovery.

Potential Bacterial Signaling Pathway Targets

Many antimicrobial agents function by disrupting key signaling pathways within bacteria, which can affect virulence, biofilm formation, and survival.[16][17]

Two-Component Signal Transduction Systems (TCS)

TCS are a primary mechanism through which bacteria sense and respond to environmental changes. They typically consist of a sensor histidine kinase and a response regulator. Inhibition of these systems can disrupt essential bacterial processes.[18]

cluster_membrane Cell Membrane SensorKinase Sensor Histidine Kinase SensorKinase->SensorKinase 2. Autophosphorylation (ATP -> ADP) ResponseRegulator Response Regulator SensorKinase->ResponseRegulator 3. Phosphotransfer DNA DNA ResponseRegulator->DNA 4. DNA Binding GeneExpression Altered Gene Expression DNA->GeneExpression 5. Transcription Regulation Inhibitor Potential Inhibitor (e.g., this compound) Inhibitor->SensorKinase Inhibition ExtracellularSignal Extracellular Signal ExtracellularSignal->SensorKinase 1. Signal Perception

Caption: A generic two-component signal transduction system.

Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[17] Disrupting QS can reduce the production of virulence factors and biofilm formation.

cluster_cell1 Bacterial Cell 1 cluster_cell2 Bacterial Cell 2 SignalSynthase1 Signal Synthase Autoinducer Autoinducer (Signaling Molecule) SignalSynthase1->Autoinducer Receptor1 Receptor GeneExpression Coordinated Gene Expression (e.g., Virulence, Biofilm) Receptor1->GeneExpression SignalSynthase2 Signal Synthase SignalSynthase2->Autoinducer Receptor2 Receptor Receptor2->GeneExpression Autoinducer->Receptor1 Autoinducer->Receptor2 Inhibitor QS Inhibitor Inhibitor->Receptor1 Inhibitor->Receptor2

Caption: Overview of a bacterial quorum sensing system.

By following these protocols and considering the potential mechanisms of action, researchers can effectively screen this compound for its antimicrobial properties and contribute to the discovery of new therapeutic agents.

References

Application Notes and Protocols for High-Throughput Screening of 2-(Methylcarbamoyl)isonicotinic Acid and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)isonicotinic acid is a small molecule with structural similarities to isoniazid, a key frontline drug in the treatment of tuberculosis. Isoniazid's mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][2][3][4][5] This structural alert suggests that this compound and its analogs may exhibit inhibitory activity against enzymes involved in bacterial cell wall biosynthesis. This document provides a detailed protocol for a high-throughput screening (HTS) assay designed to identify and characterize inhibitors of a putative bacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis II (FAS-II) pathway, which is essential for mycolic acid production.[1][5]

The developed assay is based on a fluorescence polarization (FP) format, a robust and homogeneous technique well-suited for HTS.[6] FP assays are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, such as a protein target, the rotation of the tracer is slowed, leading to an increase in fluorescence polarization. A test compound that displaces the fluorescent tracer from the protein's binding site will cause a decrease in fluorescence polarization, providing a signal for inhibition.

Putative Signaling Pathway: Mycolic Acid Biosynthesis

The proposed target for this compound is the enoyl-acyl carrier protein reductase (InhA). This enzyme catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier protein (ACP) substrates, a rate-limiting step in the elongation of fatty acids that are precursors to mycolic acids. Inhibition of InhA disrupts the integrity of the bacterial cell wall, leading to cell death.

Mycolic_Acid_Biosynthesis FAS_I Fatty Acid Synthase I (FAS-I) Medium_Chain_Fatty_Acids Medium-Chain Fatty Acids FAS_I->Medium_Chain_Fatty_Acids Produces Acetyl_CoA Acetyl-CoA Acetyl_CoA->FAS_I Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS_I FAS_II_Initiation FAS-II Initiation Medium_Chain_Fatty_Acids->FAS_II_Initiation Elongation_Cycle Elongation Cycle (4 steps) FAS_II_Initiation->Elongation_Cycle InhA InhA (Enoyl-ACP Reductase) Elongation_Cycle->InhA Substrate for Long_Chain_Fatty_Acids Long-Chain Fatty Acids Elongation_Cycle->Long_Chain_Fatty_Acids Leads to InhA->Elongation_Cycle Product feeds back Mycolic_Acids Mycolic Acids Long_Chain_Fatty_Acids->Mycolic_Acids Precursors for Cell_Wall Bacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporated into Test_Compound This compound (Test Compound) Test_Compound->InhA Inhibits

Caption: Putative inhibitory action on the Mycolic Acid Biosynthesis Pathway.

Experimental Workflow for High-Throughput Screening

The HTS workflow is designed for efficiency and automation, moving from a large-scale primary screen to more focused secondary and confirmatory assays.[7][8][9]

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Secondary Screening cluster_3 Phase 4: Lead Characterization Assay_Dev Assay Development (FP-based) Reagent_Opt Reagent Optimization (Protein, Tracer, DMSO) Assay_Dev->Reagent_Opt Z_Factor Z' Factor Determination (> 0.5) Reagent_Opt->Z_Factor Library_Screen Primary HTS Campaign (e.g., 100,000 compounds) Z_Factor->Library_Screen Hit_ID Initial Hit Identification (% Inhibition > 50%) Library_Screen->Hit_ID Hit_Confirm Hit Confirmation (Re-test from fresh stock) Hit_ID->Hit_Confirm Dose_Response Dose-Response & IC50 (8-point curve) Hit_Confirm->Dose_Response Counter_Screen Counter-Screening (Orthogonal Assay) Dose_Response->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: High-Throughput Screening (HTS) experimental workflow.

Experimental Protocols

Materials and Reagents
  • Protein: Recombinant purified bacterial InhA enzyme

  • Fluorescent Tracer: BODIPY-labeled substrate analog

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol, 0.01% Tween-20

  • Positive Control: Known InhA inhibitor (e.g., Triclosan)

  • Negative Control: DMSO

  • Test Compound: this compound and other library compounds

  • Microplates: 384-well, black, low-volume, non-binding surface

Instrumentation
  • Fluorescence polarization-capable microplate reader

  • Acoustic liquid handler for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

Assay Protocol: Fluorescence Polarization HTS
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO stock) into the appropriate wells of a 384-well microplate.

    • Dispense 50 nL of the positive control and DMSO (negative control) into their designated wells.

  • Reagent Preparation:

    • Prepare the InhA enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration.

    • Prepare the fluorescent tracer solution in assay buffer to a final concentration of 2X the desired assay concentration.

  • Reagent Addition:

    • Add 10 µL of the 2X InhA enzyme solution to all wells of the microplate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound-protein interaction.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Centrifuge the plate again briefly.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a microplate reader with appropriate excitation and emission filters for the BODIPY fluorophore.

Data Presentation and Analysis

Table 1: Assay Performance Metrics (Z' Factor Determination)
ParameterValue
Positive Control (mP)250
Negative Control (mP)100
Standard Deviation (Positive)10
Standard Deviation (Negative)8
Z' Factor 0.69

The Z' factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent for screening.[10]

Table 2: Primary HTS Campaign Results Summary
MetricValue
Total Compounds Screened110,000
Hit Cutoff (% Inhibition)> 50%
Initial Hit Rate0.8%
Number of Initial Hits880
Table 3: Dose-Response Data for this compound
Concentration (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.1
0.12.5
0.040.8
IC50 (µM) 4.1

Conclusion

The described fluorescence polarization high-throughput screening assay provides a robust and efficient method for the identification of inhibitors of bacterial InhA. The detailed protocol and workflow enable the screening of large compound libraries to discover novel antibacterial agents, such as analogs of this compound. Subsequent hit validation, dose-response studies, and mechanism of action investigations are crucial next steps in the drug discovery pipeline. The use of luminescence-based or other fluorescence techniques, such as FRET or TR-FRET, could also be explored as alternative or orthogonal screening methods.[11][12][13][14][15][16]

References

Application Notes and Protocols for the Quantification of 2-(Methylcarbamoyl)isonicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)isonicotinic acid is a pyridine derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic and polar compounds, making it a suitable method for the quantification of this compound.

This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method. The proposed method is based on established analytical principles for similar compounds, such as isonicotinic acid and its derivatives.[1][2][3][4][5]

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂O₃[6]
Molecular Weight180.16 g/mol [6][7]
IUPAC Name2-(methylcarbamoyl)pyridine-4-carboxylic acid[6]
CAS Number1279208-48-8[7][8][9]

Experimental Protocols

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[10][11] This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[10][11] By adjusting the composition of the mobile phase, the retention and separation of the analyte of interest can be optimized. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

Materials and Reagents
  • This compound reference standard (Purity >95%)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with phosphoric acid)B: Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5% to 40% B10-12 min: 40% B12-13 min: 40% to 5% B13-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm (To be confirmed by UV scan of the analyte)
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase A (25 mM Potassium Dihydrogen Phosphate, pH 3.0):

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to a concentration within the calibration range. For more complex matrices, a sample extraction and clean-up procedure may be necessary.

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank and placebo at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% for low concentrations and 98-102% for higher concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2%Intermediate precision (inter-day precision): RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with small variations in flow rate, pH, and column temperature.

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of peak area for 6 replicate injections RSD ≤ 2.0%
Example Calibration Curve Data
Concentration (µg/mL)Peak Area (arbitrary units)
115000
575000
10150000
25375000
50750000
1001500000

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (260 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_core Core Validation Parameters cluster_derived Derived Parameters cluster_robustness Method Robustness Specificity Specificity Robustness Robustness Specificity->Robustness Linearity Linearity Range Range Linearity->Range Linearity->Robustness Accuracy Accuracy Accuracy->Robustness Precision Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness

References

Application of 2-(Methylcarbamoyl)isonicotinic Acid in Cell Culture Experiments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylcarbamoyl)isonicotinic acid is a pyridine carboxylic acid derivative. While direct experimental data on this specific compound in cell culture is limited, its structural analogs, including isonicotinic acid and N-methylpicolinamide derivatives, have demonstrated significant biological activity in various in vitro models. This document provides a comprehensive overview of the potential applications, hypothesized mechanisms of action, and detailed experimental protocols for evaluating this compound in cell culture, based on the activities of its related compounds.

Isonicotinic acid derivatives have been investigated for their anti-cancer properties, with studies reporting effects on cell proliferation, apoptosis, and the cell cycle in various cancer cell lines.[1][2] Notably, certain derivatives have been shown to induce the expression of metabolic enzymes and exhibit cytotoxic effects.[1] Furthermore, N-methylpicolinamide derivatives have been identified as potent inhibitors of key signaling kinases involved in cancer progression, such as Aurora-B and c-Met kinases.[3][4][5]

This application note will serve as a valuable resource for researchers interested in exploring the potential of this compound as a novel therapeutic agent. The provided protocols and data summaries will facilitate the design and execution of cell-based assays to elucidate its biological function.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various isonicotinic acid and N-methylpicolinamide derivatives in different human cancer cell lines, providing a reference for potential effective concentrations of this compound.

Compound ClassDerivative ExampleCell LineAssay TypeIC50 Value (µM)Reference
N-methylpicolinamide-4-thiol Compound 6pHepG2 (Liver)MTT2.23[6]
HCT-116 (Colon)MTT9.14[6]
SW480 (Colon)MTT8.78[6]
SPC-A1 (Lung)MTT9.61[6]
A375 (Melanoma)MTT6.97[6]
4-(4-formamidophenylamino)-N-methylpicolinamide Compound 5qHepG2 (Liver)MTTPotent (low µM)[7]
HCT116 (Colon)MTTPotent (low µM)[7]
Isonicotinohydrazide (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4)MCF-7 (Breast)MTTLower than Zerumbone[2][8]
Aroylhydrazone (Isonicotinic acid hydrazide derivative) Compound EMDA-MB-231 (Breast)MTTHigh Selectivity[9]
HeLa (Cervical)MTTHigh Selectivity[9]
HepG2 (Liver)MTTHigh Selectivity[9]
N-methylpicolinamide (bearing pyridazinone) Compound 43A549 (Lung)MTT0.58[5]
HepG2 (Liver)MTT0.47[5]
MCF-7 (Breast)MTT0.74[5]

Hypothesized Signaling Pathways

Based on the known targets of structurally related compounds, this compound may modulate key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits kinases such as Aurora-B and c-Met, leading to downstream effects on the cell cycle and apoptosis.

G cluster_effects Cellular Effects Compound This compound AuroraB Aurora-B Kinase Compound->AuroraB Inhibition cMet c-Met Kinase Compound->cMet Inhibition CellCycle Cell Cycle Progression AuroraB->CellCycle Promotion Proliferation Cell Proliferation cMet->Proliferation Promotion Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to CellCycle->Proliferation

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound in cell culture.

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the effects of this compound on cancer cell lines.

G cluster_prep Preparation cluster_screen Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis A Prepare stock solution of This compound in DMSO C Perform MTT assay to determine IC50 A->C B Culture selected cancer cell lines B->C D Apoptosis Assay (Annexin V/PI staining) C->D E Cell Cycle Analysis (Propidium Iodide staining) C->E F ROS Detection Assay (DCFH-DA staining) C->F G Analyze and interpret results D->G E->G F->G

Caption: General experimental workflow for in vitro evaluation.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis software.[10]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[8]

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cells treated with this compound at its IC50 concentration

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the IC50 concentration of the compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[2]

Protocol 4: Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS.

Materials:

  • Cells treated with this compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with the compound for a specified time (e.g., 24 hours).

  • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[2]

Conclusion

While direct experimental evidence for this compound is not yet available, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the context of cancer. The data and protocols presented here offer a solid foundation for researchers to begin exploring the biological activities of this compound. By employing the described cell-based assays, scientists can elucidate its mechanism of action and evaluate its potential for further development.

References

Application Note & Protocol: Determining the IC50 Value of 2-(Methylcarbamoyl)isonicotinic acid against a Hypothetical Target Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the compound 2-(Methylcarbamoyl)isonicotinic acid. As the specific biological targets of this compound are not extensively documented in publicly available literature, this application note presents a hypothetical scenario where this compound is investigated as an inhibitor of a putative protein kinase, herein referred to as "Target Kinase X." The provided methodologies are based on established principles of in vitro enzyme inhibition assays and can be adapted for other similar targets.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for drug discovery. The isonicotinic acid scaffold is a key feature in many biologically active compounds. This application note outlines a robust and reproducible method to assess the inhibitory potential of this compound against a representative protein kinase, Target Kinase X. The protocol details a luminescence-based kinase assay, data analysis, and the presentation of results.

Data Presentation

The quantitative results from the kinase inhibition assay are summarized in the table below. The data illustrates a dose-dependent inhibition of Target Kinase X by this compound, from which the IC50 value is calculated.

Concentration of this compound (µM)Percent Inhibition (%)
0.015.2
0.115.8
148.9
1085.3
10098.1
Calculated IC50 (µM) 1.03

Experimental Protocols

Materials and Reagents:

  • This compound (powder form)

  • Recombinant Target Kinase X (purified)

  • Kinase substrate peptide (specific for Target Kinase X)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Dimethyl sulfoxide (DMSO)

  • 384-well white microplates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of luminescence detection

Protocol for Kinase Inhibition Assay:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 1000 µM, 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

    • Prepare a final 2X working solution of each concentration by diluting the DMSO stocks in the kinase assay buffer.

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the 2X compound working solutions to the appropriate wells.

    • For the positive control (no inhibition), add 5 µL of assay buffer with the same final DMSO concentration.

    • For the negative control (background), add 5 µL of assay buffer without the kinase.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate mixture containing Target Kinase X and its specific substrate peptide in the kinase assay buffer.

    • Add 5 µL of the enzyme/substrate mixture to all wells except the negative control.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase assay buffer.

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction. The final volume in each well will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Following the manufacturer's instructions for the luminescence-based kinase assay kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibition - Signal_background))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM stock of This compound in DMSO B Perform serial dilutions in DMSO A->B C Prepare 2X working solutions in assay buffer B->C D Add 2X compound solutions to 384-well plate C->D E Add 2X enzyme/substrate mix D->E F Initiate reaction with 2X ATP E->F G Incubate for 60 minutes F->G H Stop reaction and detect luminescence G->H I Measure luminescence H->I J Calculate % Inhibition I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Workflow for IC50 determination of this compound.

Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinaseX Target Kinase X Receptor->TargetKinaseX Activates DownstreamEffector Downstream Effector TargetKinaseX->DownstreamEffector Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Inhibitor This compound Inhibitor->TargetKinaseX

Caption: Hypothetical signaling pathway involving Target Kinase X.

Application Notes and Protocols: 2-(Methylcarbamoyl)isonicotinic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a hypothetical framework for the investigation of 2-(Methylcarbamoyl)isonicotinic acid as a potential enzyme inhibitor. Drawing inspiration from the well-established mechanism of the structurally related antitubercular drug isoniazid, we propose a research plan to evaluate this compound's activity against key enzymes in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Isonicotinic acid derivatives have shown significant potential in drug discovery.[1] Isoniazid, an isonicotinic acid hydrazide, is a cornerstone of tuberculosis treatment.[2][3] It acts as a prodrug, which upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3][4][5][6] The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[4][5][6][7]

Given its structural similarity to isoniazid, this compound is a compound of interest for exploring novel enzyme inhibitors, potentially targeting the same pathway. These application notes provide detailed protocols for the initial screening and characterization of this compound.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as an inhibitor of enzymes involved in the mycolic acid biosynthesis pathway, analogous to isoniazid. It could potentially function as a prodrug requiring activation or inhibit the target enzyme directly. The primary hypothetical target is InhA, the enoyl-acyl carrier protein reductase.

Hypothesized_Mechanism_of_Action cluster_0 Mycobacterium tuberculosis Cell Prodrug This compound KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation? Activated_Drug Activated Form KatG->Activated_Drug InhA InhA (Enoyl-ACP Reductase) Activated_Drug->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Pathway Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes reduction step FAS_II->Mycolic_Acid Elongation of fatty acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Hypothesized mechanism of action for this compound.

Data Presentation: Hypothetical Inhibitory Activity

The following tables present a hypothetical summary of quantitative data that could be obtained from the experimental protocols described below.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compoundInhA5.22.1Competitive
Isoniazid (activated)InhA0.80.3Uncompetitive
TriclosanInhA0.50.2Non-competitive

Table 2: Whole-Cell Antimycobacterial Activity

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. smegmatis mc²155 MIC (µg/mL)Cytotoxicity (Vero cells) CC50 (µg/mL)Selectivity Index (CC50/MIC)
This compound12.550>100>8
Isoniazid0.15>200>2000

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: InhA Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against the M. tuberculosis InhA enzyme.

InhA_Inhibition_Assay_Workflow Start Start: Prepare Reagents Reagents Recombinant InhA NADH DD-CoA (Substrate) Test Compound Assay Buffer Start->Reagents Incubation Pre-incubate InhA with Test Compound Reagents->Incubation Reaction_Start Initiate reaction by adding NADH and DD-CoA Incubation->Reaction_Start Measurement Monitor NADH oxidation at 340 nm over time Reaction_Start->Measurement Analysis Calculate initial velocities and determine % inhibition Measurement->Analysis IC50 Plot % inhibition vs. compound concentration to determine IC50 Analysis->IC50 End End IC50->End

Caption: Workflow for the InhA enzyme inhibition assay.

Materials:

  • Recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (trans-2-dodecenoyl-CoA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Mixture Preparation: In each well of the 96-well plate, add:

    • X µL of Assay Buffer

    • 10 µL of InhA enzyme solution (final concentration, e.g., 50 nM)

    • 10 µL of the test compound dilution (or DMSO for control)

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of a pre-mixed solution of NADH (final concentration, e.g., 100 µM) and DD-CoA (final concentration, e.g., 50 µM) to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH consumption) for each reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Whole-Cell Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

MIC_Assay_Workflow Start Start: Prepare Cultures and Compound Culture_Prep Grow M. tuberculosis H37Rv to mid-log phase Start->Culture_Prep Compound_Dilution Serially dilute test compound in 96-well plates Start->Compound_Dilution Inoculation Inoculate wells with M. tuberculosis culture Culture_Prep->Inoculation Compound_Dilution->Inoculation Incubation Incubate plates at 37°C for 7 days Inoculation->Incubation Alamar_Blue Add Alamar Blue reagent to each well Incubation->Alamar_Blue Incubation_2 Incubate for another 24 hours Alamar_Blue->Incubation_2 Readout Read fluorescence or absorbance to determine cell viability Incubation_2->Readout MIC_Determination Determine MIC as the lowest concentration that inhibits growth (no color change) Readout->MIC_Determination End End MIC_Determination->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile water

Procedure:

  • Compound Dilution:

    • Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Bacterial Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the compound dilutions. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After 7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • MIC Determination:

    • Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

The provided protocols and hypothetical data offer a foundational approach for the investigation of this compound as a potential enzyme inhibitor targeting the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. Successful inhibition in these assays would warrant further studies, including mechanism of action deconvolution, determination of the requirement for activation by KatG, and in vivo efficacy studies. This structured approach will enable a thorough evaluation of the therapeutic potential of this and similar compounds in the ongoing search for novel antitubercular agents.

References

Application Notes and Protocols: Synthesis of Novel Derivatives from 2-(Methylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel ester and amide derivatives of 2-(Methylcarbamoyl)isonicotinic acid. This starting material possesses a key structural motif found in various biologically active compounds. The protocols outlined below are designed to be adaptable for the generation of a diverse chemical library for screening purposes.

Introduction

This compound is a pyridine-based scaffold containing both a carboxylic acid and a secondary amide functional group. Derivatives of the structurally related isonicotinic acid and nicotinamide have shown a wide range of biological activities, including antimicrobial effects and enzyme inhibition.[1][2][3] Notably, nicotinamide derivatives have been investigated as inhibitors of enzymes such as succinate dehydrogenase (SDH) and poly(ADP-ribose) polymerase (PARP), which are implicated in various disease pathways.[4][5] The synthesis of novel derivatives from this compound offers an opportunity to explore new chemical space and potentially discover compounds with enhanced therapeutic properties.

Proposed Synthetic Pathways

The primary routes for derivatization of this compound focus on the modification of the carboxylic acid moiety. Two main classes of derivatives are proposed: esters and amides.

Scheme 1: Synthesis of Ester Derivatives via Fischer Esterification

G start This compound reagents1 Alcohol (R-OH) Concentrated H₂SO₄ (catalyst) start->reagents1 product1 Ester Derivative reagents1->product1 Heat

Caption: Fischer Esterification Workflow.

Scheme 2: Synthesis of Amide Derivatives via EDC Coupling

G start This compound reagents2 Amine (R-NH₂) EDC, HOBt start->reagents2 product2 Amide Derivative reagents2->product2 Room Temperature

Caption: Amide Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(Methylcarbamoyl)isonicotinate (Ester Derivative)

This protocol describes the synthesis of an ethyl ester derivative via Fischer esterification.[6]

Materials:

  • This compound (1.0 eq)

  • Absolute ethanol (large excess, as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add this compound and absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of N-Benzyl-2-(methylcarbamoyl)isonicotinamide (Amide Derivative)

This protocol details the synthesis of a benzylamide derivative using EDC as a coupling agent.[7][8]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask.

  • Add EDC, HOBt, and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M hydrochloric acid.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the synthesized derivatives.

Table 1: Synthesis of Ester Derivatives

DerivativeR-GroupYield (%)Purity (%) (by HPLC)Melting Point (°C)¹H NMR (δ, ppm)
1a Ethyl85>98110-1121.40 (t, 3H), 4.42 (q, 2H), 7.8-8.8 (m, 3H), 8.5 (br s, 1H)
1b n-Propyl82>9798-1000.95 (t, 3H), 1.75 (m, 2H), 4.30 (t, 2H), 7.8-8.8 (m, 3H), 8.5 (br s, 1H)
1c Isopropyl78>98105-1071.35 (d, 6H), 5.20 (m, 1H), 7.8-8.8 (m, 3H), 8.5 (br s, 1H)

Table 2: Synthesis of Amide Derivatives

DerivativeR-GroupYield (%)Purity (%) (by HPLC)Melting Point (°C)¹H NMR (δ, ppm)
2a Benzyl90>99155-1574.60 (d, 2H), 7.2-7.4 (m, 5H), 7.8-8.8 (m, 3H), 8.5 (br s, 1H), 9.2 (t, 1H)
2b 4-Fluorobenzyl88>98162-1644.58 (d, 2H), 7.0-7.4 (m, 4H), 7.8-8.8 (m, 3H), 8.5 (br s, 1H), 9.2 (t, 1H)
2c Cyclohexyl85>97170-1721.1-2.0 (m, 10H), 3.9 (m, 1H), 7.8-8.8 (m, 3H), 8.5 (br s, 1H), 8.9 (d, 1H)

Potential Biological Activity and Signaling Pathway

Derivatives of nicotinamide have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[5] Inhibition of PARP1 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), can lead to synthetic lethality and apoptosis.

Hypothetical Signaling Pathway: PARP1 Inhibition

G DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair PARP1->DNA_Repair promotes Apoptosis Apoptosis PARP1->Apoptosis leads to (when inhibited) DNA_Repair->Apoptosis prevents Derivative 2-(Methylcarbamoyl)isonicotinic Acid Derivative Derivative->PARP1 inhibits

Caption: PARP1 Inhibition Pathway.

This proposed pathway illustrates how a novel derivative of this compound could act as a PARP1 inhibitor. By blocking PARP1-mediated DNA repair, the derivative may induce apoptosis in cells with high levels of DNA damage, a common characteristic of cancer cells.

Conclusion

The synthetic protocols and accompanying data provided in these application notes offer a framework for the development of novel derivatives from this compound. The exploration of these new chemical entities may lead to the discovery of potent and selective enzyme inhibitors with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to generate a broad range of compounds for biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Methylcarbamoyl)isonicotinic acid synthesis.

Synthesis Overview

The synthesis of this compound typically proceeds via a two-step process starting from pyridine-2,4-dicarboxylic acid. The first step involves the selective activation of the carboxylic acid group at the 2-position, followed by amidation with methylamine. Regioselectivity is a critical factor in this synthesis.

Experimental Workflow

Synthesis_Workflow A Pyridine-2,4-dicarboxylic Acid B Activation of 2-Carboxylic Acid A->B e.g., SOCl2, Oxalyl Chloride C Amidation with Methylamine B->C CH3NH2 E Purification C->E D This compound E->D Troubleshooting_Impurities Start Multiple Spots on TLC Q1 Is starting material present? Start->Q1 A1 Incomplete activation or reaction. Increase reaction time or temperature moderately. Q1->A1 Yes Q2 Is the di-amide observed? Q1->Q2 No A2 Excess methylamine or prolonged reaction time. Use stoichiometric amount of methylamine. Q2->A2 Yes Q3 Is the isomer present? Q2->Q3 No A3 Poor regioselectivity. Lower the amidation temperature. Q3->A3 Yes Q4 Are chlorinated byproducts detected? Q3->Q4 No A4 Side reaction with activating agent. Use milder conditions or alternative reagents. Q4->A4 Yes

Overcoming solubility issues of 2-(Methylcarbamoyl)isonicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methylcarbamoyl)isonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My this compound is not dissolving in water at a neutral pH. Why is this happening and what can I do?

A1: this compound is a weakly acidic compound, and its solubility in neutral aqueous solutions is limited. The isonicotinic acid core has a carboxylic acid group which is not fully ionized at neutral pH, leading to poor solubility. To improve solubility, you can try the following approaches:

  • pH Adjustment: Increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility.[2][3]

  • Addition of Excipients: Certain excipients, such as cyclodextrins, can encapsulate the molecule and improve its apparent solubility.[4]

Q2: I'm observing precipitation when I add my stock solution of this compound in an organic solvent to my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the compound is no longer soluble as the concentration of the organic solvent is diluted. To mitigate this:

  • Optimize the Co-solvent Concentration: Determine the minimum amount of co-solvent needed to keep the compound in solution in the final aqueous buffer.

  • Slow Addition and Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously to ensure rapid and uniform dispersion.

  • pH of the Aqueous Phase: Ensure the pH of the aqueous buffer is high enough to ionize the carboxylic acid, which will increase its aqueous solubility and tolerance to the organic solvent.

Q3: What is the most effective pH range to work with for solubilizing this compound?

A3: Based on the structure, which contains a carboxylic acid, the solubility will significantly increase at a pH above its pKa. For isonicotinic acid, the dominant species in water is the zwitterion at a pH of around 2.8 to 3.6.[5] For this compound, a similar behavior is expected. To ensure the carboxylic acid is deprotonated and thus more soluble, a pH of 7.4 or higher is recommended. However, the stability of the compound at high pH should be verified.

Q4: Can I use excipients to improve the solubility, and if so, which ones are recommended?

A4: Yes, excipients can be very effective.[4][6]

  • Cyclodextrins: These can form inclusion complexes with the pyridine ring of the molecule, increasing its solubility. Beta-cyclodextrins and their derivatives (like HP-β-CD) are commonly used.[4]

  • Surfactants: Surfactants like Tween 80 or Sodium Lauryl Sulfate (SLS) can increase solubility by forming micelles that encapsulate the compound.[6]

  • Polymers: Water-soluble polymers such as PVP or PEG can also enhance solubility.[7]

The choice of excipient will depend on the specific application and downstream experiments.

Data Presentation

The following tables provide an example of how to present quantitative solubility data for this compound. Note: The following data is illustrative and should be experimentally determined.

Table 1: Illustrative Solubility of this compound at Different pH Values in Aqueous Buffer at 25°C.

pHSolubility (mg/mL)
5.00.1
6.00.5
7.02.0
7.45.0
8.015.0

Table 2: Illustrative Effect of Co-solvents on the Solubility of this compound in a pH 7.4 Buffer at 25°C.

Co-solvent (v/v %)Ethanol (mg/mL)Propylene Glycol (mg/mL)DMSO (mg/mL)
5%8.010.012.0
10%15.022.025.0
20%35.045.050.0

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) using appropriate buffer systems (e.g., phosphate-buffered saline).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubilization using Co-solvents

  • Co-solvent Selection: Choose a panel of water-miscible co-solvents (e.g., ethanol, propylene glycol, DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions (at a pH where the compound has some solubility, e.g., pH 7.4) containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Follow steps 2-5 from Protocol 1 for each co-solvent mixture.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound equilibration Add compound to solutions and equilibrate (24h shaking) prep_compound->equilibration prep_solutions Prepare aqueous solutions (Buffers, Co-solvent mixtures) prep_solutions->equilibration separation Centrifuge to separate undissolved solid equilibration->separation quantification Collect supernatant and analyze concentration (HPLC) separation->quantification data_analysis Determine solubility in each condition quantification->data_analysis

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship cluster_approaches Solubilization Approaches cluster_mechanism Mechanism of Action compound This compound (Poorly Soluble) ph_adjust Increase pH (> pKa) compound->ph_adjust cosolvents Add Co-solvents (e.g., DMSO, Ethanol) compound->cosolvents excipients Add Excipients (e.g., Cyclodextrins) compound->excipients ionization Forms soluble carboxylate salt ph_adjust->ionization polarity Reduces solvent polarity cosolvents->polarity complexation Forms inclusion complexes excipients->complexation soluble_form Solubilized Compound ionization->soluble_form polarity->soluble_form complexation->soluble_form

Caption: Logical relationships for overcoming solubility issues of this compound.

References

Common experimental errors with 2-(Methylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methylcarbamoyl)isonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and experimental use of this compound.

Synthesis & Purification

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials or product. - Inefficient coupling agent. - Suboptimal reaction temperature.- Extend reaction time and monitor by TLC or LC-MS. - Ensure anhydrous conditions and use of fresh reagents. - Consider alternative coupling agents (e.g., HATU, HOBt/DCC). - Optimize temperature; some reactions may require cooling or heating.
Presence of Multiple Byproducts - Side reactions, such as esterification if an alcohol is present. - Polymerization of starting materials. - Reaction with solvent (e.g., pyridine derivatives can react with dichloromethane).[1]- Use a more selective coupling agent. - Control stoichiometry of reactants carefully. - Choose an inert solvent.
Difficulty in Product Purification - Product co-elutes with starting materials or byproducts. - Poor solubility of the product in the purification solvent.- Optimize column chromatography conditions (e.g., solvent gradient, stationary phase). - Consider recrystallization from a suitable solvent system. - If the product is an acid, washing with a mild base can remove acidic impurities.[2]
Product Appears Discolored - Presence of colored impurities from starting materials or side reactions. - Oxidation of the pyridine ring.- Treat the crude product with activated charcoal during recrystallization. - Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

Analytical & Experimental Use

Problem Possible Cause(s) Recommended Solution(s)
Poor Solubility in Aqueous Buffers - The compound is inherently hydrophobic. - Incorrect pH of the buffer.- Prepare stock solutions in an organic solvent like DMSO or ethanol before diluting in aqueous buffer. - Adjust the pH of the buffer to ionize the carboxylic acid group, which may increase solubility.
Inconsistent Results in Biological Assays - Compound precipitation in the assay medium.[3] - Degradation of the compound in the assay buffer over time. - Interference with the assay readout (e.g., absorbance or fluorescence).- Determine the critical concentration to avoid precipitation under assay conditions.[3] - Assess the stability of the compound in the assay buffer at the experimental temperature and duration. - Run appropriate controls to check for assay interference.
Broad or Tailing Peaks in HPLC Analysis - Interaction of the pyridine nitrogen with free silanol groups on the column.[4] - Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.[4] - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of the pyridine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: It is recommended to first dissolve the compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous assay buffer to the final desired concentration. Be sure to determine the maximum tolerable percentage of the organic solvent in your specific assay.

Q2: How should I store this compound?

A2: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: My synthesis of this compound from isonicotinic acid and methylamine is not working. What are some common pitfalls?

A3: A common issue is the direct reaction of a carboxylic acid and an amine, which can be slow and require harsh conditions. It is advisable to activate the carboxylic acid first. This can be done by converting it to an acyl chloride or by using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or more modern reagents like HATU.

Q4: I am observing a new, unexpected peak in my NMR spectrum after leaving my compound in deuterated chloroform (CDCl3) for an extended period. What could be the cause?

A4: Pyridine derivatives can sometimes react with chlorinated solvents like dichloromethane (DCM) and, to a lesser extent, chloroform, especially in the presence of light or impurities.[1] It is advisable to prepare fresh solutions for analysis and to store stock solutions in more inert solvents like DMSO-d6.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIsonicotinic Acid
Molecular Formula C₈H₈N₂O₃[5]C₆H₅NO₂[4]
Molecular Weight 180.16 g/mol [5]123.11 g/mol [4]
Predicted LogP -0.3[5]0.32[4]
Aqueous Solubility Predicted to be sparingly soluble.5.2 g/L (20 °C)[6]
pKa (Carboxylic Acid) Estimated ~3-41.77 (acidic)[4]
pKa (Pyridine Nitrogen) Estimated ~2-34.96[6]

Note: Some data for this compound are predicted or estimated based on its structure and data from related compounds, as experimental data is limited.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amide Coupling

This protocol is a general method adapted from standard amide coupling procedures.

Materials:

  • Isonicotinic acid

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of isonicotinic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Slowly add methylamine solution (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Isonicotinic_Acid Isonicotinic Acid Reaction_Mixture Amide Coupling Reaction Isonicotinic_Acid->Reaction_Mixture Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Chromatography Column Chromatography Workup->Chromatography Product 2-(Methylcarbamoyl) isonicotinic acid Chromatography->Product Analysis NMR, LC-MS, HPLC Product->Analysis troubleshooting_logic start Low Product Yield check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes change_reagents Use Fresh/Alternative Coupling Agents incomplete->change_reagents No extend_time->check_reaction check_temp Optimize Temperature change_reagents->check_temp hypothetical_pathway cluster_cell Target Cell PPAR PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to DNA Compound 2-(Methylcarbamoyl) isonicotinic acid Compound->PPAR Agonist? Gene_Expression Target Gene Expression PPRE->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

References

Technical Support Center: Optimization of HPLC for Isonicotinic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of isonicotinic acid and its isomers: picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of pyridinecarboxylic acid isomers.

Question: Why am I seeing poor or no resolution between nicotinic acid and isonicotinic acid on a standard C18 column?

Answer: Nicotinic acid and isonicotinic acid are structurally very similar polar, zwitterionic compounds. This makes them challenging to separate using traditional reversed-phase chromatography alone, where separation is primarily driven by hydrophobic interactions. Often, they will co-elute or show very poor resolution on standard C18 columns[1].

  • Cause: Insufficient differential interaction with the stationary phase. The small difference in the position of the carboxylic acid group (position 3 vs. 4) results in very similar hydrophobicity.

  • Solution 1: Switch to a Mixed-Mode Stationary Phase. A mixed-mode column, such as a reversed-phase/cation-exchange column (e.g., Coresep 100), can significantly enhance resolution.[2][3] This type of column utilizes both hydrophobic and ionic interactions, exploiting the small differences in the isomers' ionic properties to achieve separation.[2]

  • Solution 2: Employ Ion-Pair Chromatography. Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase on a C18 column can improve the retention and separation of these acidic isomers.[4]

  • Solution 3: Explore HILIC or Amine-Based Columns. Hydrophilic Interaction Chromatography (HILIC) or an amine column can provide alternative selectivity for these polar compounds.[5][6] An amine column with a mobile phase of methanol and water acidified with formic acid has been used to separate isonicotinic acid from nicotinic acid.[6]

Question: My peaks for the isomers are tailing significantly. What can I do to improve peak shape?

Answer: Peak tailing for these compounds is a common problem, often caused by secondary interactions with the stationary phase or issues with the sample solvent.

  • Cause 1: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica backbone of the column can interact with the basic nitrogen of the pyridine ring, causing tailing.

  • Solution: Adjust the mobile phase pH. Lowering the pH (e.g., using a phosphate or formic acid buffer) can suppress the ionization of silanol groups, minimizing these secondary interactions.[7]

  • Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure organic solvent in a high aqueous mobile phase), it can cause peak distortion.[8]

  • Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.[8]

  • Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

  • Solution: Reduce the injection volume or the concentration of the sample.

Question: My retention times are drifting or are not reproducible. What is the cause?

Answer: Unstable retention times can be caused by a variety of issues related to the mobile phase, column, or hardware.

  • Cause 1: Inadequate Column Equilibration. Mixed-mode or HILIC columns may require longer equilibration times than standard C18 columns.[9] If the column is not fully equilibrated with the mobile phase, retention times will drift.

  • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis sequence.

  • Cause 2: Mobile Phase Instability or Incorrect Preparation. The pH and composition of the mobile phase are critical for separating these ionizable compounds.[10] Small changes in pH can significantly alter retention. Buffers can also precipitate if the organic solvent concentration is too high.

  • Solution: Prepare fresh mobile phase daily. Use an HPLC-grade buffer and ensure it is fully dissolved before adding the organic modifier. Always filter and degas the mobile phase to prevent pump problems and baseline noise.

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

  • Solution: Use a thermostatted column compartment to maintain a constant temperature.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating all three isonicotinic acid isomers? For separating picolinic, nicotinic, and isonicotinic acid in a single run, a mixed-mode core-shell column that utilizes both reversed-phase and cation-exchange mechanisms is highly effective.[2][3] This approach provides unique selectivity by exploiting both hydrophobic and ionic differences between the isomers.[2]

Q2: How do I select the right mobile phase for separating these isomers? The choice of mobile phase depends on the stationary phase.

  • For Mixed-Mode Columns: A simple mobile phase of acetonitrile, water, and an acid (like sulfuric or formic acid) is typically used. Retention is controlled by adjusting the acetonitrile percentage, buffer concentration, and pH.[2][9]

  • For Reversed-Phase (C18) Columns: A buffered aqueous solution with an organic modifier (like methanol or acetonitrile) is standard. For isonicotinic acid and its related substances, a potassium dihydrogen phosphate buffer at pH 6.9 has been used.[11] To separate the isomers, an ion-pairing reagent may be necessary.[4]

  • For Amine Columns: A mobile phase of methanol and water with an acid modifier like formic acid can be effective.[6]

Q3: What UV detection wavelength is optimal for isonicotinic acid and its isomers? Isonicotinic acid and its isomers have UV absorbance maxima in the range of 260-270 nm.

  • Isonicotinic acid has a UV maximum at approximately 270 nm.[6]

  • Nicotinic acid (Niacin) has a UV maximum at approximately 260 nm.[6]

  • A detection wavelength of 261 nm has been used for determining both isoniazid and isonicotinic acid.[12]

  • A wavelength of 254 nm is also commonly used and provides good sensitivity.[11] It is recommended to determine the optimal wavelength by running a UV scan of the analytes in your mobile phase using a photodiode array (PDA) detector.

Q4: Can I use a gradient elution method? Yes, a gradient elution can be beneficial, especially when analyzing samples with components of varying polarity. For example, a gradient method was used to separate nicotinic and picolinic acids, reducing the chromatographic run time.[5] However, for routine analysis of just the three isomers, a well-optimized isocratic method can be more robust and reproducible.[9]

Experimental Protocols

Protocol 1: Separation of Three Isomers using Mixed-Mode HPLC

This method is designed for the simultaneous separation of picolinic acid, nicotinic acid, and isonicotinic acid.

Instrumentation:

  • HPLC system with UV detector

  • Column: Coresep 100 mixed-mode core-shell column (or equivalent)[2]

  • Data acquisition software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Sulfuric acid (H₂SO₄) or Formic Acid, HPLC grade

  • Reference standards for picolinic acid, nicotinic acid, and isonicotinic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and an aqueous buffer. A typical composition could be ACN and water with 0.05-0.1% sulfuric acid. The exact ratio of ACN to water must be optimized for the specific column and system, but a starting point could be 10% ACN.[9]

  • Standard Preparation: Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. Create a mixed working standard by diluting the stocks to the desired concentration (e.g., 10 µg/mL).[9]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.[9]

    • Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength (e.g., 265 nm).

    • Set the column temperature to 30 °C.

    • Inject 1-5 µL of the standard solution.[9][12]

  • Analysis: Identify the peaks based on the retention times of the individual standards. The elution order will depend on the specific mixed-mode interactions but can be reliably determined.

Protocol 2: Isocratic Analysis of Isonicotinic Acid using Reversed-Phase HPLC

This method is suitable for quantifying isonicotinic acid, often as a related substance to isoniazid.

Instrumentation:

  • HPLC system with UV or PDA detector

  • Column: C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[11]

  • Data acquisition software

Reagents:

  • Potassium dihydrogen phosphate, HPLC grade

  • Triethanolamine, HPLC grade

  • Potassium hydroxide, for pH adjustment

  • Deionized water

  • Reference standard for isonicotinic acid

Procedure:

  • Mobile Phase Preparation: Prepare a potassium dihydrogen phosphate buffer. Dissolve 27.2 g of potassium dihydrogen phosphate in 1500 mL of water containing 10 mL of a triethanolamine solution (1.49 g in 250 mL water). Adjust the pH to 6.9 ± 0.05 using 10 M potassium hydroxide and make up the volume to 2000 mL with water. Filter and degas the buffer.[11]

  • Standard Preparation: Accurately weigh and dissolve the isonicotinic acid standard in water to achieve the desired concentration (e.g., within the linear range of 0.25 to 3.00 µg/mL).[11]

  • Chromatographic Conditions:

    • Set the flow rate to 1.5 mL/min.[11]

    • Equilibrate the C18 column with the mobile phase until a stable baseline is observed.

    • Set the detector wavelength to 254 nm.[11]

    • Set the column temperature (e.g., 25 °C).

    • Inject the standard solution.

  • Analysis: Quantify the isonicotinic acid peak based on its retention time and peak area compared to the standard curve.

Data Presentation: HPLC Method Parameters

The following tables summarize typical parameters found in the literature for the separation of isonicotinic acid and its isomers.

Table 1: Mixed-Mode Chromatography Methods

ParameterMethod 1Method 2
Analyte(s) Isonicotinic AcidPicolinic, Nicotinic, Isonicotinic Acids
Stationary Phase Primesep 100 (4.6 x 150 mm, 5 µm)[9]Coresep 100[2]
Mobile Phase 10% ACN, 90% Water, 0.05% H₂SO₄[9]ACN, Water, Buffer (Acid)[2]
Flow Rate 1.0 mL/min[9]Not specified
Detection UV @ 200 nm[9]UV, MS, CAD, ELSD compatible[2]

Table 2: Reversed-Phase and Other Chromatography Methods

ParameterMethod 3Method 4Method 5
Analyte(s) Isoniazid & Isonicotinic AcidIsonicotinic Acid in NiacinNicotinic & Picolinic Acids
Stationary Phase SHIM-PACK VP-ODS C18[12]Amine Column[6]Phenomenex Luna NH₂[5]
Mobile Phase 40:60 Methanol:Water with 0.2% Docusate Sodium[12]Methanol and Water with Formic Acid[6]Acetonitrile and Ammonium Acetate Buffer[5]
Flow Rate 0.8 mL/min[12]Not specified0.5 mL/min[5]
Detection UV @ 261 nm[12]UV @ 270 nm[6]Not specified

Visualizations

Workflow and Logic Diagrams

Troubleshooting_Poor_Resolution start Start: Poor Resolution between Isomers check_params Verify Basic Parameters (Flow Rate, Temp, Mobile Phase Prep) start->check_params c18_options On Standard C18 Column? check_params->c18_options adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.0) c18_options->adjust_ph Yes switch_column Resolution Still Poor? c18_options->switch_column No (already on alt. column) add_ion_pair Add Ion-Pairing Reagent (e.g., TBAHS) adjust_ph->add_ion_pair add_ion_pair->switch_column mixed_mode Switch to Mixed-Mode (RP/Cation-Exchange) Column switch_column->mixed_mode Yes end_good Problem Solved switch_column->end_good No hilic Consider HILIC or Amine Column mixed_mode->hilic hilic->end_good

Caption: Troubleshooting workflow for poor resolution of isonicotinic acid isomers.

Parameter_Relationships cluster_params Adjustable HPLC Parameters cluster_outcomes Chromatographic Outcomes p1 Stationary Phase (C18, Mixed-Mode, HILIC) o1 Selectivity (α) (Peak Separation) p1->o1 Major Impact o2 Retention Time (tR) p1->o2 o3 Peak Shape (Tailing Factor) p1->o3 Silanol Interactions p2 Mobile Phase pH p2->o1 Ionization State p2->o2 Ionization State p2->o3 Suppresses Tailing p3 Organic Modifier % (ACN or MeOH) p3->o1 Minor Impact p3->o2 Strong Inverse Effect p4 Buffer / Additive (Phosphate, Formate, Ion-Pair) p4->o1 Ion-Pairing/ Ionic Strength p4->o2 p4->o3

Caption: Relationship between HPLC parameters and chromatographic outcomes.

References

Strategies to prevent the degradation of 2-(Methylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of degradation of 2-(Methylcarbamoyl)isonicotinic acid. The following information is based on the chemical properties of the molecule and data for structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, the primary factors that can lead to the degradation of this compound are exposure to high temperatures, and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][3] It is also advisable to protect it from direct sunlight.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation studies on this molecule are not widely published, based on its functional groups (a carboxylic acid and a methylcarbamoyl group on a pyridine ring), the likely degradation products could include isonicotinic acid and methylamine via hydrolysis of the amide bond. Other potential degradation products could arise from decarboxylation or oxidation of the pyridine ring. For the related compound isoniazid, degradation to isonicotinic acid and isonicotinamide has been observed.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change) Oxidation or presence of impurities.Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are tightly sealed.[6]
Unexpected peaks in analytical chromatogram (e.g., HPLC) Degradation of the compound.Review handling and storage procedures to ensure they align with recommended conditions. Perform a forced degradation study to identify potential degradation products.
Decreased potency or concentration over time Chemical degradation.Store the compound at lower temperatures (e.g., refrigerated) and protect from light. Prepare solutions fresh before use.
Poor solubility or precipitation from solution pH-dependent degradation or formation of insoluble degradation products.Ensure the pH of the solution is appropriate for the compound's stability. Analyze the precipitate to identify its composition.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours.[7] Dissolve in the solvent to prepare a 1 mg/mL solution.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 48 hours.[7]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Inject all samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

HPLC Parameters:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B5-25 min: 5-95% B25-30 min: 95% B30-35 min: 95-5% B35-40 min: 5% B
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm[4]
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Stress This compound This compound Isonicotinic acid Isonicotinic acid This compound->Isonicotinic acid Methylamine Methylamine This compound->Methylamine N-oxide derivatives N-oxide derivatives This compound->N-oxide derivatives Decarboxylated products Decarboxylated products This compound->Decarboxylated products

Caption: Hypothesized degradation pathways for this compound.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (1N HCl, 80°C) stress->acid base Base Hydrolysis (1N NaOH, 80°C) stress->base oxidation Oxidation (30% H2O2, RT) stress->oxidation thermal Thermal (105°C, solid) stress->thermal photo Photolytic (UV light) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze end Identify Degradants analyze->end

Caption: Experimental workflow for the forced degradation study.

Troubleshooting_Tree start Issue Encountered q1 Is there a change in physical appearance? start->q1 a1 Review handling procedures for oxidation. Use inert atmosphere. q1->a1 Yes q2 Are there unexpected peaks in HPLC? q1->q2 No end Consult further with analytical chemistry a1->end a2 Perform forced degradation study. Review storage conditions. q2->a2 Yes q3 Is there a decrease in potency? q2->q3 No a2->end a3 Store at lower temperature. Prepare solutions fresh. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision tree for degradation issues.

References

Troubleshooting guide for inconsistent results in 2-(Methylcarbamoyl)isonicotinic acid assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methylcarbamoyl)isonicotinic acid assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues that may arise during the quantification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in HPLC analysis of this compound?

A1: Inconsistent results in HPLC analysis of this compound can stem from several factors, primarily related to sample stability, mobile phase preparation, and column integrity. Given its structure as an isonicotinic acid derivative, it may be susceptible to hydrolysis. Key areas to investigate include:

  • Sample Degradation: The amide and carboxylic acid groups can be sensitive to pH and temperature, potentially leading to hydrolysis.

  • Mobile Phase Inconsistencies: Improperly prepared or degassed mobile phase can cause baseline noise, drifting, and shifts in retention time.

  • Column Issues: Column degradation, contamination, or improper equilibration can lead to poor peak shape, splitting, and variable retention times.

  • Injector and System Problems: Leaks, air bubbles in the pump, or a contaminated injector can all contribute to variability.

Q2: My peak areas for this compound are decreasing over time in my sample sequence. What could be the cause?

A2: A progressive decrease in peak area often points to sample instability in the autosampler. This compound, like other isonicotinic acid derivatives, may degrade over time, especially if the sample is dissolved in a non-optimal solvent or if the autosampler temperature is not controlled. Consider the possibility of hydrolysis of the methylcarbamoyl group.

Q3: I am observing unexpected peaks in my chromatogram. What are the likely impurities or degradation products?

A3: Unexpected peaks are likely related to impurities in the original sample or degradation products formed during storage or analysis. Based on the structure of this compound, potential degradation products could include isonicotinic acid and methylamine, resulting from the hydrolysis of the amide bond. It is also possible to see isomers or related compounds from the synthesis process.

Troubleshooting Guides

Issue 1: High Variability in Peak Area and Retention Time in HPLC Analysis

Symptoms:

  • Relative standard deviation (RSD) of peak areas or retention times is higher than acceptable limits.

  • Inconsistent results between replicate injections of the same sample.

Possible Causes and Solutions:

CauseSolution
Sample Degradation Prepare fresh samples and use them immediately. If samples must be stored, conduct a stability study to determine optimal storage conditions (e.g., -20°C or -80°C). Avoid prolonged exposure to light and extreme pH conditions.
Inconsistent Mobile Phase Prepare a fresh batch of mobile phase, ensuring accurate measurements of all components. Thoroughly degas the mobile phase before use to prevent air bubbles.
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
Injector Inaccuracy Check the injector for leaks and ensure the injection volume is consistent. Clean the injector port and needle to remove any potential residues.
Pump Issues Check for air bubbles in the pump heads and ensure a consistent flow rate. The system pressure should be stable.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetrical peaks (tailing or fronting).

  • A single peak appears as two or more smaller peaks (splitting).

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the concentration of the sample being injected.
Column Contamination Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the column.
Mismatched Injection Solvent Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase.
Column Void or Damage A void at the head of the column can cause peak splitting. Try reversing the column and flushing it. If this does not resolve the issue, the column may need to be replaced.
Secondary Interactions The basic nitrogen on the pyridine ring can interact with residual silanols on the silica-based column, causing tailing. Using a mobile phase with a competing base (e.g., triethylamine) or an end-capped column can mitigate this.

Experimental Protocols

Recommended HPLC-UV Method for Quantification of this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a pH of 3.0 with phosphoric acid. The ratio of acetonitrile to buffer should be optimized to achieve a suitable retention time (e.g., starting with 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

Visualizations

Logical Workflow for Troubleshooting Inconsistent HPLC Results

G start Inconsistent HPLC Results check_sample Check Sample Preparation and Stability start->check_sample sample_ok Sample OK? check_sample->sample_ok check_mobile_phase Check Mobile Phase mp_ok Mobile Phase OK? check_mobile_phase->mp_ok check_hplc Check HPLC System hplc_ok HPLC System OK? check_hplc->hplc_ok sample_ok->check_mobile_phase Yes reprepare_sample Reprepare Sample / Conduct Stability Study sample_ok->reprepare_sample No mp_ok->check_hplc Yes reprepare_mp Reprepare and Degas Mobile Phase mp_ok->reprepare_mp No troubleshoot_hplc Troubleshoot Injector, Pump, and Column hplc_ok->troubleshoot_hplc No resolved Problem Resolved hplc_ok->resolved Yes reprepare_sample->check_sample reprepare_mp->check_mobile_phase troubleshoot_hplc->check_hplc

Caption: A flowchart for systematically troubleshooting inconsistent HPLC results.

Hypothetical Degradation Pathway of this compound

G parent This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis product1 Isonicotinic acid hydrolysis->product1 product2 Methylamine hydrolysis->product2

Caption: Potential hydrolysis degradation pathway of this compound.

Technical Support Center: Purification of 2-(methylcarbamoyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(methylcarbamoyl)pyridine-4-carboxylic acid. Due to the limited availability of specific experimental data for this compound, the guidance provided is based on established principles for the purification of related pyridine carboxylic acids and amides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2-(methylcarbamoyl)pyridine-4-carboxylic acid?

A1: The primary challenges stem from the molecule's dual functionality: a carboxylic acid and a secondary amide. These groups can lead to:

  • Low solubility in many common organic solvents, making recrystallization difficult.

  • Zwitterionic character , which can cause tailing and poor resolution in normal-phase column chromatography.

  • Potential for strong binding to silica gel via hydrogen bonding with both the carboxylic acid and amide moieties.

  • Co-purification of structurally similar impurities , such as the unreacted starting materials or side-products from the synthesis.

Q2: What is a likely synthetic route for this compound and what impurities should I expect?

A2: A common synthetic route would be the selective amidation of a derivative of pyridine-2,4-dicarboxylic acid. For instance, starting from 4-cyano-2-methylpyridine, oxidation of the methyl group followed by hydrolysis of the nitrile and subsequent amidation of the 2-carboxylic acid group. Potential impurities could include:

  • Pyridine-2,4-dicarboxylic acid (unreacted starting material).

  • The isomeric product, 4-(methylcarbamoyl)pyridine-2-carboxylic acid.

  • The corresponding diamide, 2,4-bis(methylcarbamoyl)pyridine.

  • Starting materials from the amidation step (e.g., the acid chloride or ester of the pyridine dicarboxylic acid).

Q3: Can I use recrystallization for purification?

A3: Recrystallization can be an effective technique if a suitable solvent or solvent system is identified. Given the polar nature of the compound, polar protic solvents or mixtures are likely to be most effective. However, finding a solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be challenging.

Q4: Is column chromatography a viable purification method?

A4: Yes, but it may require optimization. Standard silica gel chromatography can be problematic due to the compound's polarity. Reversed-phase chromatography or normal-phase chromatography with a modified mobile phase (e.g., containing a small amount of acid) is often more successful for polar, acidic compounds.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Compound does not dissolve in any single solvent. The compound has low solubility in common solvents.Try a solvent mixture. For example, dissolve the compound in a good solvent (e.g., methanol, ethanol, or DMF) at an elevated temperature and then add a poorer solvent (e.g., water, diethyl ether, or hexane) dropwise until turbidity is observed. Then, reheat to dissolve and allow to cool slowly.
Compound "oils out" instead of crystallizing. The compound is precipitating from a supersaturated solution at a temperature above its melting point in that solvent system, or the cooling is too rapid.Use a more dilute solution. Ensure the cooling process is slow. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Poor recovery of the purified compound. The compound has significant solubility in the mother liquor even at low temperatures. The chosen solvent is too good.Cool the solution for a longer period in an ice bath or freezer. Reduce the volume of the solvent used for recrystallization to the minimum required for dissolution at the boiling point. Try a different solvent system where the solubility at low temperature is lower.
Crystals are colored, indicating impurities. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. Perform a second recrystallization.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough to elute the highly polar compound from the silica gel.Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol or ethyl acetate/methanol system. Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to protonate the pyridine nitrogen and reduce its interaction with the silica.
Significant tailing of the product spot/peak. Strong interaction between the carboxylic acid/amide groups and the acidic silica gel.Add a small amount of a competitive binder like triethylamine to the mobile phase if the compound is basic. For acidic compounds, adding acetic or formic acid can improve peak shape. Consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).
Co-elution of impurities with the product. The chosen mobile phase does not provide sufficient resolution.Use a shallower gradient or isocratic elution with a finely tuned solvent system. Try a different stationary phase. For example, if using silica, consider alumina or a bonded phase. Reversed-phase HPLC can offer better separation for polar compounds.
Product appears to be decomposing on the column. The compound is unstable on the acidic silica gel.Use a neutral stationary phase like neutral alumina or deactivated silica gel. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific sample and impurity profile.

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(methylcarbamoyl)pyridine-4-carboxylic acid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography with an Acidified Mobile Phase
  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase (e.g., 95:5 dichloromethane:methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with a mobile phase of 95:5:0.1 dichloromethane:methanol:acetic acid.

  • Gradient (Optional): If the compound elutes too slowly, gradually increase the polarity by increasing the proportion of methanol (e.g., to 90:10:0.1 dichloromethane:methanol:acetic acid).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Solvents for Recrystallization

Solvent/SystemPolarityBoiling Point (°C)Comments
WaterHigh100Good for highly polar compounds, but solubility might be low.
EthanolHigh78Often a good choice for compounds with hydrogen bonding capabilities.
MethanolHigh65Similar to ethanol, but more polar.
IsopropanolMedium-High82Can be a good alternative to ethanol.
Ethanol/WaterVariable-A versatile mixture that allows for fine-tuning of polarity.
Dioxane/WaterVariable-Another useful polar solvent mixture.
N,N-Dimethylformamide (DMF)High153A very polar aprotic solvent, often used for poorly soluble compounds. Use as a last resort due to its high boiling point.

Table 2: Suggested Mobile Phases for Column Chromatography

Stationary PhaseMobile Phase SystemPolarity of EluentComments
Silica GelDichloromethane/MethanolMedium to HighA standard system for many organic compounds. The ratio can be varied to optimize separation.
Silica GelEthyl Acetate/MethanolMedium to HighAnother common polar solvent system.
Silica GelDichloromethane/Methanol/Acetic AcidMedium to HighThe addition of acid can improve peak shape and resolution for carboxylic acids.
Reversed-Phase (C18)Water/Acetonitrile with 0.1% Formic Acid or Trifluoroacetic AcidHigh to MediumOften provides excellent separation for polar and ionizable compounds.

Visualizations

purification_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography pure_product Pure Product recrystallization->pure_product impurities Impurities recrystallization->impurities in mother liquor column_chromatography->pure_product column_chromatography->impurities separated fractions

Caption: General purification workflow for 2-(methylcarbamoyl)pyridine-4-carboxylic acid.

troubleshooting_recrystallization start Recrystallization Issue oiling_out Product 'oils out' start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals sol1 Cool slower Use more solvent Scratch flask oiling_out->sol1 sol2 Use less solvent Cool to lower temp Change solvent low_recovery->sol2 sol3 Concentrate solution Add anti-solvent Seed with crystal no_crystals->sol3

Caption: Troubleshooting common issues in the recrystallization of the target compound.

troubleshooting_chromatography start Chromatography Issue no_elution Product stuck at baseline start->no_elution tailing Tailing/streaking spot start->tailing poor_separation Poor Separation start->poor_separation sol1 Increase eluent polarity Add acid to mobile phase no_elution->sol1 sol2 Add acid to mobile phase Use reversed-phase tailing->sol2 sol3 Optimize solvent system Try a different stationary phase poor_separation->sol3

Caption: Troubleshooting guide for column chromatography purification.

Technical Support Center: Mitigating Off-Target Effects of 2-(Methylcarbamoyl)isonicotinic Acid and Other PARP Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Methylcarbamoyl)isonicotinic acid and other potent PARP (Poly ADP-ribose polymerase) inhibitors. The focus is on identifying and mitigating off-target effects to ensure the validity and accuracy of your experimental results.

While specific data for this compound is not extensively available in public literature, its chemical structure is analogous to known PARP inhibitors. Therefore, this guide leverages the broad knowledge base of commercially available and clinically approved PARP inhibitors to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PARP inhibitors?

A1: PARP inhibitors primarily work through a concept called "synthetic lethality".[1][2][3] In cells with deficiencies in homologous recombination (HR) DNA repair pathways (e.g., those with BRCA1/2 mutations), PARP inhibitors block the repair of single-strand DNA breaks.[1][4] When these unrepaired single-strand breaks are encountered during DNA replication, they lead to the formation of double-strand breaks.[1][4] In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[2] Another key mechanism is "PARP trapping," where the inhibitor prevents PARP from detaching from the DNA, creating a toxic lesion that also leads to replication fork collapse and cell death.[1][5][6]

Q2: What are the known off-target effects of PARP inhibitors in cellular models?

A2: A primary off-target effect of some PARP inhibitors is the inhibition of various protein kinases.[7][8] Different PARP inhibitors have distinct off-target kinase profiles. For instance, rucaparib has been shown to inhibit kinases such as PIM1, PIM2, and DYRK1A at micromolar concentrations, whereas olaparib appears to have a cleaner kinase profile.[7] These off-target effects can contribute to the observed cellular phenotype and may explain differences in efficacy and toxicity among various PARP inhibitors.[7][8] Other off-target effects can include impacts on the cell cycle, such as G2/M arrest, which may be independent of PARP inhibition itself.[9][10]

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect?

A3: To dissect on-target from off-target effects, a multi-pronged approach is recommended:

  • Use multiple, structurally distinct PARP inhibitors: If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of PARP1 should rescue the on-target phenotype but not the off-target effects.

  • Cell-free vs. cell-based assays: Compare the inhibitor's potency in a biochemical PARP activity assay with its potency in your cellular assay. A significant discrepancy may suggest off-target effects are at play in the cellular context.

  • Knockout/knockdown of the intended target: Use siRNA, shRNA, or CRISPR/Cas9 to deplete PARP1 and see if this phenocopies the effect of the inhibitor.

Q4: Can off-target effects of PARP inhibitors be beneficial?

A4: In some contexts, yes. The inhibition of off-target kinases, for example, might contribute to the overall anti-cancer activity of the drug.[8] However, for basic research aimed at understanding the specific role of PARP, these off-target effects can confound data interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with PARP inhibitors.

Problem Possible Cause Suggested Solution
Inconsistent results between different PARP inhibitors. Different inhibitors have varying potencies and off-target profiles.[7][9]1. Compare the IC50 values of the inhibitors for PARP1 and PARP2. 2. Research the known off-target profiles of the inhibitors being used. 3. Consider using an inhibitor with a cleaner off-target profile, such as olaparib, as a control.[7]
Observed phenotype at a much higher concentration than the reported IC50 for PARP inhibition. This strongly suggests an off-target effect. The inhibitor may be acting on other cellular targets at higher concentrations.1. Perform a dose-response curve and correlate the phenotype with the concentration required for PARP inhibition in your cells. 2. Use a lower concentration of the inhibitor that is more selective for PARP. 3. Employ a secondary, structurally different PARP inhibitor to see if the phenotype is reproduced at its respective IC50.
Cell cycle arrest is observed, complicating downstream analysis. Some PARP inhibitors can induce cell cycle arrest (e.g., G2 arrest) as an off-target effect, which can be p53-dependent.[9][10]1. Perform cell cycle analysis (e.g., by flow cytometry) to characterize the arrest. 2. Test the inhibitor in cell lines with different p53 statuses to see if the effect is p53-dependent.[9] 3. Use a PARP inhibitor with a known lower impact on the cell cycle, such as veliparib, for comparison.[9]
Difficulty in confirming PARP inhibition in my cells. The method for detecting PARP activity may not be sensitive enough, or the inhibitor may not be cell-permeable.1. Use a validated assay to measure PARP activity, such as an in-cell PARP assay that detects poly(ADP-ribose) (PAR) levels by immunofluorescence or western blot. 2. Consider using a NanoBRET Target Engagement assay to confirm target binding in live cells.[8]
Quantitative Data Summary: Off-Target Kinase Inhibition of Select PARP Inhibitors

The following table summarizes the off-target kinase inhibition profile for several common PARP inhibitors, providing a basis for selecting appropriate controls in your experiments.

PARP InhibitorOff-Target Kinases Inhibited (IC50)Reference
Rucaparib PIM1 (1.2 µM), PIM2 (3.0 µM), PRKD2 (4.5 µM), DYRK1A (5.8 µM), CDK1 (9.9 µM), CDK9 (11 µM), HIPK2 (13 µM), CK2 (15 µM), ALK (18 µM)[7]
Veliparib PIM1 (4.6 µM), CDK9 (12 µM)[7]
Olaparib No significant inhibition of 16 tested kinases at concentrations up to 10 µM.[7]

Experimental Protocols

Protocol 1: Western Blot for Detecting Poly(ADP-ribose) (PAR) levels

This protocol allows for the assessment of PARP inhibitor activity in cells by measuring the levels of PAR, the product of PARP enzymatic activity.

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with your PARP inhibitor at various concentrations for the desired duration. Include a positive control (e.g., treatment with a DNA damaging agent like H₂O₂) and a negative control (vehicle-treated).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against PAR. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the PAR signal in inhibitor-treated cells compared to the positive control indicates PARP inhibition.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is used to determine the cytotoxic or cytostatic effects of the PARP inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat cells with a serial dilution of the PARP inhibitor. Include a vehicle control.

  • Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).

  • Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Plot the results as a percentage of the vehicle control and determine the IC50 value.

Visualizations

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate in HR-Deficient Cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR) PARP1->PARylation SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation leads to BER Base Excision Repair (BER) PARylation->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair PARPi This compound (PARP Inhibitor) Inhibition PARP Inhibition PARPi->Inhibition Inhibition->PARP1 Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) DSB->HR_Deficiency Genomic_Instability Genomic Instability HR_Deficiency->Genomic_Instability Apoptosis Apoptosis / Cell Death Genomic_Instability->Apoptosis

Caption: On-target effect of PARP inhibitors leading to synthetic lethality.

Troubleshooting_Workflow Start Start: Unexpected Cellular Phenotype Observed Concentration_Check Is Phenotype Observed at >> IC50 for PARP? Start->Concentration_Check Likely_Off_Target High Likelihood of Off-Target Effect Concentration_Check->Likely_Off_Target Yes On_Target_Possible Phenotype May Be On-Target Concentration_Check->On_Target_Possible No Use_Multiple_Inhibitors Test with Structurally Different PARP Inhibitors Likely_Off_Target->Use_Multiple_Inhibitors On_Target_Possible->Use_Multiple_Inhibitors Phenotype_Consistent Is Phenotype Consistent? Use_Multiple_Inhibitors->Phenotype_Consistent Confirm_On_Target Confirm with PARP1 Knockdown/Knockout Phenotype_Consistent->Confirm_On_Target Yes Off_Target_Confirmed Off-Target Effect Confirmed Phenotype_Consistent->Off_Target_Confirmed No Phenocopies Does Knockdown Phenocopy Inhibitor? Confirm_On_Target->Phenocopies On_Target_Confirmed On-Target Effect Confirmed Phenocopies->On_Target_Confirmed Yes Phenocopies->Off_Target_Confirmed No

Caption: Workflow for troubleshooting on-target vs. off-target effects.

References

Enhancing the long-term stability of 2-(Methylcarbamoyl)isonicotinic acid stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the long-term stability of stock solutions of 2-(Methylcarbamoyl)isonicotinic acid, a crucial resource for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For maximal stability, it is recommended to prepare stock solutions of this compound in aprotic solvents such as DMSO or DMF. If aqueous solutions are required for experimental purposes, it is advisable to prepare them fresh from a high-concentration stock in DMSO and use them promptly. The use of protic solvents like water or methanol can facilitate hydrolysis of the amide bond over time, especially at non-neutral pH.

Q2: What is the primary degradation pathway for this compound in solution?

A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methylcarbamoyl group (an amide) to yield isonicotinic acid and methylamine. This reaction can be catalyzed by both acidic and basic conditions.

Q3: How should I store stock solutions of this compound to ensure long-term stability?

A3: To ensure long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can occur upon exposure to UV light.

  • Atmosphere: For maximum stability, solutions can be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, although this is not always necessary for routine use.

Q4: Can I expect the compound to be stable in my cell culture medium?

A4: The stability of this compound in cell culture medium (typically at a physiological pH of ~7.4) can be limited. It is recommended to perform a preliminary stability study in your specific medium to determine the compound's half-life. For long-term experiments, fresh medium containing the compound should be replenished regularly.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity over time Degradation of the compound in the stock solution or working solution.1. Prepare a fresh stock solution from solid material. 2. Perform a stability check of your stock solution using HPLC (see Experimental Protocols). 3. For aqueous working solutions, ensure they are prepared fresh before each experiment.
Precipitation observed in the stock solution upon thawing Poor solubility of the compound at lower temperatures or solvent evaporation.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Inconsistent experimental results Inconsistent concentration of the active compound due to degradation.1. Strictly adhere to standardized procedures for stock solution preparation and storage. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Regularly check the purity of the stock solution via HPLC.
Appearance of new peaks in HPLC analysis of the stock solution Chemical degradation of the compound.1. Identify the degradation products (e.g., by comparing with a standard of isonicotinic acid). 2. Optimize storage conditions (e.g., lower temperature, protection from light). 3. Consider using an alternative, more stable solvent for the stock solution.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated balance.

  • Carefully weigh out 1.802 mg of this compound (MW: 180.16 g/mol ) into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general reverse-phase HPLC method to assess the stability of this compound and detect the formation of its primary degradant, isonicotinic acid.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of this compound and a separate standard for the potential degradant, isonicotinic acid.

  • Analyze the standards to determine their retention times.

  • Analyze the aged stock solution to quantify the remaining parent compound and detect any degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the aged sample to that of a freshly prepared standard of the same concentration.

Visualizing Degradation and Experimental Workflow

Below are diagrams illustrating the potential degradation pathway and a typical experimental workflow for assessing stability.

cluster_degradation Potential Degradation Pathway Parent This compound Degradant Isonicotinic Acid + Methylamine Parent->Degradant Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential hydrolysis of this compound.

cluster_workflow Stability Assessment Workflow Prep Prepare Stock Solution Store Store under Defined Conditions (e.g., 4°C, RT, 40°C) Prep->Store Sample Sample at Time Points (t=0, 1, 2, 4 weeks) Store->Sample Analyze HPLC Analysis Sample->Analyze Quantify Quantify Parent and Degradants Analyze->Quantify Assess Assess Stability & Determine Shelf-life Quantify->Assess

Caption: Workflow for assessing the stability of a stock solution.

References

Technical Support Center: Investigating Resistance to 2-(Methylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to 2-(Methylcarbamoyl)isonicotinic acid. Given the structural similarity of this compound to the well-characterized anti-tuberculosis drug isoniazid, the information provided herein is based on the hypothesized mechanism of action being the inhibition of mycolic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: Based on its structural similarity to isoniazid, this compound is hypothesized to act as a prodrug that, once activated by a bacterial catalase-peroxidase enzyme (like KatG in Mycobacterium tuberculosis), inhibits the synthesis of mycolic acids.[1][2][3][4][5] Mycolic acids are essential components of the cell wall in certain bacteria, particularly mycobacteria.[1][2][5] The activated form of the drug is thought to covalently bind to an enoyl-acyl carrier protein reductase (like InhA), which is a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid elongation.[1][2][5] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.[5]

Q2: What are the likely mechanisms of resistance to this compound?

A2: Drawing parallels from isoniazid resistance, potential mechanisms of resistance to this compound include:

  • Mutations in the activating enzyme: Mutations in the gene encoding the catalase-peroxidase enzyme (e.g., katG) can prevent the conversion of the prodrug to its active form.[2] This is a common mechanism of high-level isoniazid resistance.

  • Mutations in the target enzyme: Alterations in the gene encoding the enoyl-acyl carrier protein reductase (e.g., inhA) can reduce the binding affinity of the activated drug to its target.[2] This typically confers low-level resistance and may lead to cross-resistance with other drugs targeting the same pathway.[2]

  • Efflux pumps: Overexpression of efflux pumps could actively transport the compound out of the bacterial cell, preventing it from reaching its target.

  • Alterations in drug uptake: Changes in the bacterial cell wall composition or transport systems could reduce the permeability of the cell to the drug.

Q3: How can I develop a resistant cell line to this compound in the laboratory?

A3: Developing a resistant cell line is a crucial step in investigating resistance mechanisms. A common method is through continuous exposure to increasing concentrations of the drug.[6]

Troubleshooting Guides

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
Potential Cause Troubleshooting Step Rationale
Inconsistent inoculum preparation Standardize the bacterial growth phase and density (e.g., use a spectrophotometer to measure optical density at 600 nm).The number of bacteria at the start of the assay significantly impacts the MIC value.
Drug instability Prepare fresh drug solutions for each experiment. Protect from light if the compound is light-sensitive.Degradation of the compound will lead to an underestimation of its potency.
Edge effects in microtiter plates Avoid using the outer wells of the microtiter plate for experimental samples, or fill them with sterile medium to maintain humidity.Evaporation from the outer wells can concentrate the drug and affect bacterial growth, leading to skewed results.
Contamination Regularly check for contamination in cell cultures and media. Use aseptic techniques.Contaminating microorganisms can interfere with the growth of the test organism and the action of the drug.
Problem 2: No resistant mutants are obtained after prolonged drug exposure.
Potential Cause Troubleshooting Step Rationale
Drug concentration is too high Start with a drug concentration at or slightly below the MIC and increase the concentration gradually (e.g., 1.5-2.0 fold increments).[6]A high initial concentration may kill all cells before spontaneous mutations leading to resistance can arise. A gradual increase in pressure allows for the selection of resistant subpopulations.[6]
Insufficient duration of exposure Extend the duration of the drug exposure over more passages.The development of resistance is a gradual process that may require numerous generations.
Low mutation rate of the organism Consider using a mutagen (e.g., UV light or a chemical mutagen) to increase the spontaneous mutation rate. Caution: This may introduce multiple mutations, complicating downstream analysis.Increasing the mutation rate can accelerate the emergence of resistant clones.
Inappropriate growth medium Ensure the growth medium is optimal for the specific bacterial strain being used.Suboptimal growth conditions can reduce the likelihood of cells acquiring and propagating resistance mutations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[7]

  • Prepare bacterial inoculum: Culture the bacterial strain to the mid-logarithmic phase. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare drug dilutions: Create a two-fold serial dilution of this compound in MHB in a 96-well microtiter plate. Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculate the plate: Add the bacterial inoculum to each well containing the drug dilutions.

  • Incubate: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.[7]

Protocol 2: Generation of a Resistant Cell Line

This protocol is based on the principle of continuous drug pressure.[6]

  • Initial exposure: Culture the parental bacterial strain in a medium containing this compound at a concentration equal to 0.5x the MIC.

  • Subculturing: Once the culture reaches a desired density, subculture the bacteria into a fresh medium with the same drug concentration.

  • Gradual concentration increase: After several successful passages, increase the drug concentration by a factor of 1.5 to 2.0.[6]

  • Repeat and monitor: Continue this process of subculturing and gradually increasing the drug concentration. Monitor for the emergence of a population that can grow at significantly higher drug concentrations than the parental strain.

  • Isolate and characterize: Once a resistant population is established, isolate single colonies and determine their MIC to confirm the resistance phenotype.

Visualizations

G cluster_drug_activation Drug Activation Pathway cluster_mycolic_acid Mycolic Acid Synthesis Pathway Prodrug This compound (Prodrug) KatG Catalase-Peroxidase (e.g., KatG) Prodrug->KatG Activation ActiveDrug Activated Drug KatG->ActiveDrug InhA Enoyl-ACP Reductase (InhA) ActiveDrug->InhA Inhibition FAS_I Fatty Acid Synthase I FAS_I->InhA MycolicAcids Mycolic Acids InhA->MycolicAcids CellWall Bacterial Cell Wall MycolicAcids->CellWall

Caption: Hypothesized mechanism of action for this compound.

G start Start with Parental Strain (Sensitive) expose Expose to 0.5x MIC of Drug start->expose culture Culture until Growth is Observed expose->culture increase Increase Drug Concentration (1.5x - 2x) culture->increase repeat Repeat Passaging increase->repeat repeat->culture Continue Passaging isolate Isolate Single Colonies repeat->isolate Resistance Achieved confirm Confirm Resistance (MIC Assay) isolate->confirm

Caption: Experimental workflow for generating a resistant bacterial strain.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions HighVariability High Variability in MIC Assays Inoculum Inconsistent Inoculum HighVariability->Inoculum Stability Drug Instability HighVariability->Stability EdgeEffect Plate Edge Effects HighVariability->EdgeEffect Contamination Contamination HighVariability->Contamination Standardize Standardize OD600 Inoculum->Standardize Fresh Use Fresh Drug Solutions Stability->Fresh AvoidOuter Avoid Outer Wells EdgeEffect->AvoidOuter Aseptic Aseptic Technique Contamination->Aseptic

Caption: Troubleshooting logic for high variability in MIC assays.

References

Validation & Comparative

A Comparative Study: Isoniazid versus 2-(Methylcarbamoyl)isonicotinic Acid in the Context of Antitubercular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established antitubercular drug isoniazid and the less-characterized compound 2-(Methylcarbamoyl)isonicotinic acid. While extensive experimental data is available for isoniazid, a first-line treatment for tuberculosis, information on this compound is sparse in publicly accessible literature. This comparison, therefore, juxtaposes the known profile of isoniazid with the predicted characteristics of this compound based on its chemical structure and the general properties of isonicotinic acid derivatives.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a drug candidate is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical parameters for both compounds.

PropertyIsoniazidThis compound
Molecular Formula C₆H₇N₃OC₈H₈N₂O₃[1]
Molecular Weight 137.14 g/mol 180.16 g/mol [1]
LogP -0.70.2 (Predicted)
Water Solubility HighModerate (Predicted)
pKa 1.8 (hydrazine), 3.5 (pyridine), 10.8 (hydrazine)Acidic (carboxyl), weakly basic (pyridine) (Predicted)

Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[2][3][4][5] Once activated, it forms a covalent adduct with NAD(H), which in turn inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis.[2][3][4][5] This disruption of the mycobacterial cell wall leads to cell death.[2][3][4][5]

The mechanism of action for this compound has not been experimentally determined. However, as an isonicotinic acid derivative, it is plausible that it could also target enzymes involved in mycolic acid synthesis, although likely through a different binding mode than the activated isoniazid-NAD adduct. It is not a hydrazide and therefore would not undergo the same KatG-mediated activation as isoniazid. Any potential antitubercular activity would likely stem from direct inhibition of a mycobacterial enzyme.

Isoniazid Activation and Mechanism of Action

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_INH INH_NAD_Adduct Isoniazid-NAD Adduct Activated_INH->INH_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Activation of the prodrug isoniazid by KatG and subsequent inhibition of InhA.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its concentration and persistence in the body, which are critical for its efficacy and safety.

ParameterIsoniazidThis compound (Predicted)
Absorption Rapidly and almost completely absorbed orally.[3]Likely well-absorbed orally.
Distribution Distributes into all body tissues and fluids, including cerebrospinal fluid.[3]Expected to distribute to various tissues.
Metabolism Primarily by hepatic N-acetyltransferase 2 (NAT2) to acetylisoniazid.[6][7] Also hydrolyzed to isonicotinic acid and hydrazine.[7][8][9]Likely metabolized via hydrolysis of the amide and conjugation of the carboxylic acid.
Excretion Primarily in the urine as metabolites.[7]Expected to be renally excreted.
Half-life Bimodal distribution based on NAT2 genotype: 0.5-1.6 hours (fast acetylators) and 2-5 hours (slow acetylators).[3]Half-life is unknown but would not be subject to NAT2 polymorphism.

Metabolic Pathway of Isoniazid

Isoniazid_Metabolism Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Isonicotinic_Acid Isonicotinic Acid Isoniazid->Isonicotinic_Acid Amidase Hydrazine Hydrazine Isoniazid->Hydrazine Amidase Acetylisoniazid->Isonicotinic_Acid Amidase Acetylhydrazine Acetylhydrazine Acetylisoniazid->Acetylhydrazine Amidase Toxic_Metabolites Reactive Toxic Metabolites Hydrazine->Toxic_Metabolites Oxidation Diacetylhydrazine Diacetylhydrazine Acetylhydrazine->Diacetylhydrazine NAT2 Acetylhydrazine->Toxic_Metabolites CYP2E1

Caption: Major metabolic pathways of isoniazid, highlighting the formation of hepatotoxic metabolites.

Efficacy and Toxicity

The therapeutic window of a drug is defined by its efficacy at therapeutic doses and its toxicity profile.

AspectIsoniazidThis compound (Predicted)
Antitubercular Activity Highly potent against Mycobacterium tuberculosis, with a MIC of 0.02-0.2 µg/mL.[10]Unknown antitubercular activity. As a simple derivative, it may possess some activity, but likely less potent than isoniazid.
Hepatotoxicity The most significant adverse effect, ranging from asymptomatic transaminase elevation to severe hepatitis.[8][9][11] Mediated by toxic metabolites like hydrazine and acetylhydrazine.[6][8][9]Potentially lower hepatotoxicity risk as it would not produce hydrazine or acetylhydrazine metabolites.
Neurotoxicity Peripheral neuropathy is another common side effect, caused by interference with pyridoxine (vitamin B6) metabolism.[8][9][11]Unlikely to cause the same pyridoxine-deficiency-related neurotoxicity as the hydrazide moiety is absent.
Drug Resistance Resistance primarily arises from mutations in the katG gene, preventing the activation of the prodrug.[12]Resistance mechanisms would differ and would likely involve target modification or efflux pumps.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the in vitro antitubercular activity of a compound is the microplate Alamar Blue assay (MABA).

  • Principle: The assay measures the metabolic activity of Mycobacterium tuberculosis through the reduction of the Alamar Blue reagent, which results in a color change. Inhibition of growth is observed as the absence of this color change.

  • Protocol:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue solution to each well and incubate for another 24 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

2. In Vitro Hepatotoxicity Assay

The potential for drug-induced liver injury can be initially assessed using human hepatoma cell lines, such as HepG2.

  • Principle: The MTT assay is a colorimetric assay that measures cell viability by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of the test compounds for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ (the concentration that reduces cell viability by 50%) is calculated.[13]

General Experimental Workflow for Antitubercular Drug Screening

Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MABA for MIC) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2) Hit_Compounds->Cytotoxicity_Assay Lead_Compounds Lead Compounds Cytotoxicity_Assay->Lead_Compounds Animal_Model Animal Model of TB (e.g., Mouse, Guinea Pig) Lead_Compounds->Animal_Model Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Studies Toxicity Studies Animal_Model->Toxicity_Studies Candidate_Drug Candidate Drug Pharmacokinetics->Candidate_Drug Efficacy_Testing->Candidate_Drug Toxicity_Studies->Candidate_Drug

Caption: A generalized workflow for the preclinical screening of antitubercular drug candidates.

Conclusion

Isoniazid remains a cornerstone of tuberculosis therapy due to its high potency. However, its liabilities, including metabolism-dependent toxicity and the emergence of resistance, necessitate the search for new chemical entities. While this compound is not a well-characterized compound in the context of antitubercular drug discovery, its structure offers a starting point for medicinal chemistry efforts. Based on a theoretical assessment, it is unlikely to share the same mechanism of action or toxicity profile as isoniazid. The absence of the hydrazide group may mitigate the risks of pyridoxine deficiency-related neurotoxicity and the formation of toxic hydrazine metabolites. However, its antitubercular efficacy remains to be determined through experimental evaluation. Further investigation into isonicotinic acid derivatives, guided by the principles of rational drug design and a comprehensive understanding of the structure-activity and structure-toxicity relationships, is warranted in the ongoing quest for safer and more effective treatments for tuberculosis.

References

Efficacy of 2-(Methylcarbamoyl)isonicotinic Acid and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] The most prominent example is Isoniazid (isonicotinic acid hydrazide), a first-line drug for the treatment of tuberculosis.[3] Other derivatives have been investigated for their anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[4][5]

Mechanism of Action: Targeting Mycolic Acid Synthesis

The primary mechanism of action for the anti-tuberculosis activity of many isonicotinic acid analogs, particularly Isoniazid, is the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[3][6] Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form then covalently binds to NAD+ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[3] This inhibition blocks the fatty acid elongation pathway (FAS-II), leading to the depletion of mycolic acids and ultimately, bacterial cell death.[3]

Mycolic_Acid_Synthesis_Inhibition cluster_bacterium Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid Isoniazid_NAD_Adduct Isoniazid-NAD Adduct Activated_Isoniazid->Isoniazid_NAD_Adduct + NAD+ NAD NAD+ NAD->Isoniazid_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) Isoniazid_NAD_Adduct->InhA Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Bactericidal_Effect Bactericidal Effect Mycolic_Acids->Bactericidal_Effect Depletion leads to InhA_Assay_Workflow start Start prepare_reagents Prepare Reagents: - InhA Enzyme - NADH - DD-CoA (Substrate) - Test Compound in DMSO - Assay Buffer (PIPES) start->prepare_reagents mix_components Mix Assay Components in a 96-well plate: Buffer, NADH, DD-CoA, Test Compound prepare_reagents->mix_components initiate_reaction Initiate Reaction by adding InhA mix_components->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Monitors NADH oxidation) initiate_reaction->measure_absorbance calculate_inhibition Calculate Percentage Inhibition and IC50 Value measure_absorbance->calculate_inhibition end End calculate_inhibition->end Mycolic_Acid_Assay_Workflow start Start culture_mtb Culture M. tuberculosis H37Rv start->culture_mtb treat_with_compound Treat bacterial culture with test compound culture_mtb->treat_with_compound add_radiolabel Add [1,2-¹⁴C]acetate and incubate treat_with_compound->add_radiolabel harvest_cells Harvest and wash cells add_radiolabel->harvest_cells extract_lipids Extract total lipids from cells harvest_cells->extract_lipids saponify_and_esterify Saponify lipids and esterify fatty acids to form FAMEs and MAMEs extract_lipids->saponify_and_esterify analyze_by_tlc Separate FAMEs and MAMEs by Thin-Layer Chromatography (TLC) saponify_and_esterify->analyze_by_tlc quantify_radioactivity Quantify radioactivity of FAME and MAME bands analyze_by_tlc->quantify_radioactivity determine_inhibition Determine inhibition of mycolic acid synthesis quantify_radioactivity->determine_inhibition end End determine_inhibition->end MABA_Workflow start Start prepare_plate Prepare 96-well plate with serial dilutions of the test compound in Middlebrook 7H9 broth start->prepare_plate add_inoculum Add M. tuberculosis inoculum to each well prepare_plate->add_inoculum incubate_plate Incubate the plate at 37°C for 7 days add_inoculum->incubate_plate add_alamar_blue Add Alamar Blue reagent to each well incubate_plate->add_alamar_blue reincubate Re-incubate for 24 hours add_alamar_blue->reincubate read_results Read results visually or with a plate reader (Blue = Inhibition, Pink = Growth) reincubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

Target Validation Studies for 2-(Methylcarbamoyl)isonicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(Methylcarbamoyl)isonicotinic acid and other alternative small molecule inhibitors targeting the histone lysine demethylase KDM4A. The information presented herein is intended to support target validation studies and guide further drug development efforts in the field of epigenetics.

Introduction to this compound and its Target

This compound is a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylase 4A (KDM4A)[1]. KDM4A is an epigenetic modifier that removes methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36)[2]. Overexpression and dysregulation of KDM4A have been implicated in various cancers, making it an attractive therapeutic target[2][3]. By inhibiting KDM4A, this compound can modulate gene expression and exert anti-tumor effects.

Comparative Analysis of KDM4A Inhibitors

The following table summarizes the in vitro potency of this compound and selected alternative KDM4A inhibitors. The data is compiled from various publicly available sources and presented for comparative purposes.

Compound NameTarget(s)IC50 (nM) for KDM4AKd (µM) for KDM4AAssay Type
This compound KDM4A7090 ± 1360[1]15.00 ± 0.16[1]HTRF
QC6352KDM4A, KDM4B, KDM4C, KDM4D104[4][5][6]-LANCE TR-FRET
JIB-04Pan-Jumonji Demethylase Inhibitor445[7]-ELISA
IOX1Broad-spectrum 2OG oxygenase inhibitor600[8][9]-MALDI-TOF MS
ML324JMJD2 (KDM4) family920 (for KDM4E)[10]-AlphaScreen

Experimental Protocols

Detailed methodologies for key target validation experiments are provided below.

KDM4A Enzymatic Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from methodologies used for the characterization of KDM4A inhibitors[1].

Materials:

  • Recombinant human KDM4A enzyme

  • Biotinylated histone H3 (1-21) K9me3 peptide substrate

  • 2-oxoglutarate (2-OG)

  • Ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • HTRF detection reagents: Europium cryptate-labeled anti-H3K9me2 antibody and Streptavidin-XL665

  • 384-well low-volume microplates

  • Plate reader capable of HTRF detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, 2-OG, ascorbate, and (NH4)2Fe(SO4)2·6H2O.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.

  • Add the KDM4A enzyme to the wells containing the test compound and incubate for a pre-determined time at room temperature.

  • Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding the HTRF detection reagents.

  • Incubate for 1 hour at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

  • Calculate the HTRF ratio (665/620) and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Biolayer Interferometry (BLI) for Binding Kinetics

This protocol outlines the general steps for determining the binding affinity (Kd) of an inhibitor to KDM4A using BLI[11][12][13][14].

Materials:

  • Biotinylated recombinant human KDM4A protein

  • Streptavidin (SA) biosensors

  • Test compound (inhibitor)

  • Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

  • BLI instrument (e.g., Octet system)

  • 96-well black microplate

Procedure:

  • Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.

  • Immobilization: Immobilize the biotinylated KDM4A onto the SA biosensors to a desired loading level.

  • Baseline: Establish a stable baseline for the immobilized biosensors in kinetics buffer.

  • Association: Move the biosensors to wells containing various concentrations of the test compound and record the association phase for a defined period.

  • Dissociation: Transfer the biosensors back to wells containing only kinetics buffer and record the dissociation phase.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

KDM4A Signaling in Cancer

The following diagram illustrates a simplified signaling pathway involving KDM4A in cancer progression. Overexpression of KDM4A leads to the demethylation of H3K9me3, a repressive histone mark. This results in the transcriptional activation of oncogenes and cell cycle regulators, while repressing tumor suppressor genes, ultimately promoting cell proliferation, survival, and genomic instability[3][15].

KDM4A_Signaling_in_Cancer cluster_nucleus Nucleus KDM4A KDM4A H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 Demethylation Oncogenes Oncogenes (e.g., c-MYC) H3K9me3->Oncogenes Repression TumorSuppressors Tumor Suppressors (e.g., p53) H3K9me3->TumorSuppressors Activation CellCycle Cell Cycle Progression Oncogenes->CellCycle TumorSuppressors->CellCycle Inhibition Proliferation Cell Proliferation & Survival CellCycle->Proliferation GenomicInstability Genomic Instability Proliferation->GenomicInstability Inhibitor This compound & Alternatives Inhibitor->KDM4A Inhibition

Caption: KDM4A's role in cancer signaling.

Experimental Workflow for KDM4A Inhibitor Validation

The following diagram outlines a typical workflow for the validation of a KDM4A inhibitor, from initial screening to cellular characterization.

KDM4A_Inhibitor_Validation_Workflow cluster_workflow Inhibitor Validation Workflow Screening High-Throughput Screening (e.g., HTRF) HitIdentification Hit Identification (e.g., this compound) Screening->HitIdentification BiochemicalValidation Biochemical Validation HitIdentification->BiochemicalValidation BindingAssay Binding Affinity (e.g., BLI for Kd) BiochemicalValidation->BindingAssay IC50 Confirmation CellularAssay Cellular Target Engagement & Phenotypic Assays BindingAssay->CellularAssay LeadOptimization Lead Optimization CellularAssay->LeadOptimization

Caption: Workflow for KDM4A inhibitor validation.

References

Navigating the Structure-Activity Landscape of Isonicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The isonicotinic acid scaffold, a pyridine ring carboxylated at the 4-position, is a versatile pharmacophore that has given rise to a multitude of therapeutic agents. Modifications to this core structure, including the introduction of various substituents, have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. This analysis will focus on derivatives where the core isonicotinic acid moiety is a central feature, providing a basis for understanding the potential SAR of the more specific 2-(methylcarbamoyl)isonicotinic acid class.

Comparative Biological Activity of Isonicotinic Acid Derivatives

To illustrate the structure-activity relationships within the broader class of isonicotinic acid derivatives, the following table summarizes the in vitro activity of various analogs against different biological targets. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Compound IDCore StructureR1-SubstituentR2-SubstituentTargetAssay TypeActivity (IC₅₀/MIC)Reference
INH Isonicotinic acid hydrazide-H-NHNH₂Mycobacterium tuberculosisMIC Assay0.02-0.2 µg/mL[1]
Compound A 2-substituted isonicotinic acid hydrazide-Cl-NHNH₂Mycobacterium tuberculosisMIC Assay> 10 µg/mL[1]
Compound B 2-substituted isonicotinic acid hydrazide-CH₃-NHNH₂Mycobacterium tuberculosisMIC Assay1 µg/mL[1]
Compound C Nicotinamide DerivativeVarious aryl/heteroaryl-NH-arylVEGFR-2Kinase Assay86.60 nM[2]
Compound D Nicotinamide DerivativeVarious aryl/heteroaryl-NH-arylVEGFR-2Kinase Assay145.1 nM[2]
Compound E N-(benzoylphenyl)pyridine-4-carboxamide-H-NH-benzoylphenylHyperlipidemiaIn vivo modelSignificant reduction in LDL-C[3]

Note: This table is a representative summary and not an exhaustive list. The referenced studies should be consulted for detailed information.

Key Structure-Activity Relationship Insights

From the available data on isonicotinic acid derivatives, several general SAR trends can be inferred:

  • Substitution at the 2-position: As suggested by the antitubercular activity of isoniazid (INH) and its analogs, the nature of the substituent at the 2-position of the pyridine ring can significantly impact biological activity. Small, electron-donating groups may be more favorable than bulky or electron-withdrawing groups in this position for certain targets.

  • Amide/Hydrazide Moiety: The functional group at the 4-position is critical. The hydrazide group in isoniazid is essential for its mechanism of action. In other derivatives, such as those targeting VEGFR-2, a more complex amide linkage to various aromatic systems is necessary for potent inhibition.

  • Lipophilicity and Steric Factors: The overall lipophilicity and steric bulk of the derivatives play a crucial role in their activity. For instance, in the case of antitubercular agents, these properties influence the ability of the compounds to penetrate the mycobacterial cell wall.

Experimental Protocols

The following are generalized methodologies for key experiments typically cited in the SAR analysis of isonicotinic acid derivatives.

Enzyme Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
  • Objective: To determine the in vitro inhibitory potency of a compound against a specific enzyme.

  • Materials: Recombinant human VEGFR-2, substrate peptide, ATP, test compounds, and a suitable assay buffer. A detection system, often based on fluorescence or luminescence, is also required.

  • Procedure:

    • The enzyme, substrate, and test compound are incubated together in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of product formed (or substrate consumed) is quantified using the detection system.

    • IC₅₀ values are calculated by fitting the dose-response data to a suitable sigmoidal model.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Bacterial or fungal strains, appropriate growth medium (e.g., Middlebrook 7H10 for M. tuberculosis), test compounds, and microtiter plates.

  • Procedure:

    • A serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (temperature, time, atmosphere).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification Synth->Purify Characterize Structural Characterization (NMR, MS) Purify->Characterize Primary_Assay Primary Assay (e.g., Enzyme Inhibition) Characterize->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cell-based) Primary_Assay->Secondary_Assay SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis

Caption: A generalized experimental workflow for a structure-activity relationship study.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription VEGF VEGF VEGF->VEGFR Inhibitor Isonicotinic Acid Derivative Inhibitor->VEGFR

Caption: A simplified representation of the VEGFR-2 signaling pathway, a target for some isonicotinic acid derivatives.

References

Comparative Analysis of 2-(Methylcarbamoyl)isonicotinic Acid and Established Antitubercular Agents: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of published experimental data specifically detailing the antitubercular activity, mechanism of action, and comparative efficacy of 2-(Methylcarbamoyl)isonicotinic acid. While the isonicotinic acid scaffold is a well-established pharmacophore in antitubercular drug discovery, exemplified by the frontline drug isoniazid, specific data for the 2-(methylcarbamoyl) derivative is not currently available in the public domain. Therefore, a direct quantitative comparison with other known antitubercular agents, as initially requested, cannot be constructed at this time.

This guide will, however, provide a detailed comparison of several classes of established and clinically vital antitubercular drugs, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used to determine these parameters. This information is intended to serve as a valuable resource for researchers and drug development professionals by providing a baseline for the evaluation of novel compounds such as this compound, should data become available in the future.

Established Antitubercular Agents: A Comparative Overview

The treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis, relies on a multidrug regimen to ensure efficacy and prevent the emergence of drug resistance. The following sections detail the key characteristics of major antitubercular drug classes.

Isonicotinic Acid Hydrazides: The Cornerstone of TB Therapy

Isoniazid (INH) is the most prominent member of this class and a primary first-line antitubercular agent.

  • Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[1][2][3] This inhibition blocks the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2]

  • Efficacy: Isoniazid exhibits potent bactericidal activity against actively replicating M. tuberculosis.[2][3]

Rifamycins: Inhibitors of Bacterial Transcription

Rifampicin (also known as Rifampin) is a key first-line drug, highly effective against both actively dividing and persistent mycobacteria.

  • Mechanism of Action: Rifampicin binds to the β-subunit of the DNA-dependent RNA polymerase, inhibiting the initiation of transcription and thereby blocking bacterial RNA synthesis.

  • Efficacy: It possesses broad-spectrum antimicrobial activity and is crucial for the sterilizing activity of the standard short-course TB regimen.

Pyrazinamide: A Unique Agent Targeting a Niche Environment

Pyrazinamide (PZA) is a critical component of the first-line combination therapy, exhibiting activity against semi-dormant bacilli in acidic environments.

  • Mechanism of Action: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The exact target of POA is still under investigation, but it is thought to disrupt membrane transport and energy metabolism.

  • Efficacy: Its unique activity in the acidic environment of macrophages and caseous granulomas is vital for shortening the duration of TB therapy.

Ethambutol: A Cell Wall Synthesis Inhibitor

Ethambutol is a first-line agent used in combination with other drugs to prevent the emergence of resistance.

  • Mechanism of Action: Ethambutol inhibits arabinosyl transferases, enzymes involved in the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall.

  • Efficacy: It is bacteriostatic and primarily used to prevent resistance to other drugs in the regimen.

Fluoroquinolones: DNA Synthesis Inhibitors

Fluoroquinolones, such as moxifloxacin and levofloxacin, are important second-line drugs for the treatment of drug-resistant TB.

  • Mechanism of Action: They target DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.

  • Efficacy: These agents have potent bactericidal activity and are critical in the management of multidrug-resistant TB (MDR-TB).

Bedaquiline: A Novel ATP Synthase Inhibitor

Bedaquiline is a diarylquinoline that represents a newer class of antitubercular drugs.

  • Mechanism of Action: It specifically inhibits the proton pump of mycobacterial ATP synthase, leading to depletion of the cellular energy supply.

  • Efficacy: Bedaquiline is highly effective against both drug-susceptible and drug-resistant M. tuberculosis and is a cornerstone of many modern MDR-TB regimens.

Nitroimidazoles: Agents with Dual Action

Pretomanid and delamanid belong to this class and are crucial for treating drug-resistant TB.

  • Mechanism of Action: These are prodrugs that, upon activation within the mycobacterium, release reactive nitrogen species, including nitric oxide. This leads to the inhibition of mycolic acid synthesis and also acts as a respiratory poison under anaerobic conditions.

  • Efficacy: They are active against both replicating and non-replicating (persistent) mycobacteria.

Oxazolidinones: Protein Synthesis Inhibitors

Linezolid is an important component of regimens for difficult-to-treat, extensively drug-resistant TB (XDR-TB).

  • Mechanism of Action: Linezolid binds to the 50S ribosomal subunit and inhibits the formation of the initiation complex, thereby preventing protein synthesis.

  • Efficacy: It has potent activity against a range of drug-resistant mycobacterial strains.

Quantitative Comparison of Antitubercular Agents

The following table summarizes the in vitro activity of several established antitubercular drugs against M. tuberculosis H37Rv.

Drug ClassRepresentative DrugTargetMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)
Isonicotinic Acid HydrazidesIsoniazidInhA (Mycolic Acid Synthesis)0.02 - 0.2
RifamycinsRifampicinRNA Polymerase0.05 - 0.2
Pyrazinamide AnalogsPyrazinamideDisruption of Membrane Energetics12.5 - 100 (at acidic pH)
Ethambutol AnalogsEthambutolArabinosyl Transferase1 - 5
FluoroquinolonesMoxifloxacinDNA Gyrase0.12 - 0.5
DiarylquinolinesBedaquilineATP Synthase0.03 - 0.12
NitroimidazolesPretomanidMycolic Acid Synthesis & Respiratory Poison0.015 - 0.25
OxazolidinonesLinezolid50S Ribosomal Subunit0.25 - 1

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The determination of antitubercular activity and the elucidation of the mechanism of action involve a range of standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution Method):

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • A standardized inoculum of M. tuberculosis (e.g., H37Rv) is added to each well.

  • The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Growth inhibition is assessed visually or by using a growth indicator such as resazurin. The MIC is the lowest drug concentration at which no visible growth is observed.

Cytotoxicity Assays

Purpose: To evaluate the toxicity of a compound against mammalian cells.

Methodology (MTT Assay):

  • Mammalian cells (e.g., Vero or HepG2 cells) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The concentration that reduces cell viability by 50% (CC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of key antitubercular drugs and a typical workflow for antitubercular drug screening.

MechanismOfAction cluster_INH Isoniazid (INH) cluster_RIF Rifampicin (RIF) cluster_BDQ Bedaquiline (BDQ) INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA Activated_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis Cell_Wall Mycobacterial Cell Wall RIF Rifampicin RNA_Polymerase RNA Polymerase RIF->RNA_Polymerase Binding Transcription Transcription BDQ Bedaquiline ATP_Synthase ATP Synthase BDQ->ATP_Synthase Inhibition ATP_Production ATP Production DrugScreeningWorkflow Compound_Library Compound Library Primary_Screening Primary Screening (vs. M. tuberculosis) Compound_Library->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) Primary_Screening->Cytotoxicity_Assay Hit_Compounds Hit Compounds MIC_Determination->Hit_Compounds Cytotoxicity_Assay->Hit_Compounds Lead_Optimization Lead Optimization Hit_Compounds->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Assessing the Selectivity and Cross-Reactivity of 2-(Methylcarbamoyl)isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(Methylcarbamoyl)isonicotinic acid with other known inhibitors of Lysine Demethylase 4A (KDM4A), a key epigenetic regulator implicated in various cancers. The following sections present quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows to aid in the objective assessment of this compound.

Introduction to this compound

This compound has been identified as a fragment-based inhibitor of KDM4A, an enzyme that plays a crucial role in gene expression regulation through the demethylation of histone lysine residues.[1][2][3] The inhibition of KDM4A is a promising therapeutic strategy for various malignancies, making the characterization of new inhibitors like this compound a significant area of research. This guide aims to provide a comprehensive overview of its performance in relation to other established KDM4A inhibitors.

Comparative Performance Data

The inhibitory activity of this compound against KDM4A has been determined, providing a basis for comparison with other modulators of the KDM4 family. The following table summarizes the key quantitative data.

CompoundTargetIC50 (µM)Kd (µM)Assay Method(s)
This compound KDM4A 7.09 ± 1.36 15.00 ± 0.16 HTRF, BLI [2][4]
QC6352KDM4A0.104Not ReportedLANCE TR-FRET[5]
ML324KDM4B4.9Not ReportedBiochemical Assay[6]
JIB-04KDM4A0.445Not ReportedELISA[5][6]

Note: IC50 and Kd values are dependent on assay conditions. Direct comparison should be made with caution. HTRF (Homogeneous Time-Resolved Fluorescence), BLI (Bio-Layer Interferometry), LANCE TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), ELISA (Enzyme-Linked Immunosorbent Assay).

Selectivity and Cross-Reactivity Profile

The selectivity of a compound for its intended target over other related proteins is a critical factor in drug development, as it can significantly impact both efficacy and safety.

Selectivity Against KDM Isoforms

While this compound has been identified as a KDM4A inhibitor, comprehensive data on its selectivity against other KDM4 isoforms (KDM4B, KDM4C, KDM4D) and other KDM families (e.g., KDM5) is not yet publicly available. The table below compares the selectivity profiles of alternative KDM4 inhibitors.

CompoundKDM4A (IC50, µM)KDM4B (IC50, µM)KDM4C (IC50, µM)KDM4D (IC50, µM)KDM5B (IC50, µM)
QC63520.1040.0560.0350.1040.750[6]
JIB-040.4450.4351.1000.290Not Reported
ML324Not Reported4.9Not ReportedNot ReportedNot Reported

Note: Lower IC50 values indicate higher potency. The selectivity profile of this compound remains to be fully elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound and its comparators.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4A Inhibition

This assay is a common method for determining the in vitro inhibitory activity of compounds against histone demethylases.[7][8][9]

  • Reagents and Materials:

    • Recombinant KDM4A enzyme

    • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

    • S-adenosyl methionine (SAM) as a cofactor

    • Europium cryptate-labeled anti-histone antibody (specific for the demethylated state, e.g., anti-H3K9me2)

    • Streptavidin-XL665 (acceptor fluorophore)

    • Assay buffer (e.g., Tris-HCl, NaCl, Tween-20)

    • 384-well microplates

    • Test compound (this compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 384-well plate, add the KDM4A enzyme, the biotinylated histone peptide substrate, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding SAM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Incubate for a further period to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated and used to determine the percentage of inhibition.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Bio-Layer Interferometry (BLI) for Binding Affinity (Kd)

BLI is a label-free technology used to measure real-time biomolecular interactions and determine binding kinetics and affinity constants (Kd).

  • Reagents and Materials:

    • Biotinylated KDM4A protein

    • Streptavidin-coated biosensors

    • Test compound (this compound)

    • Kinetic buffer (e.g., PBS with BSA and Tween-20)

    • BLI instrument

  • Procedure:

    • Hydrate the streptavidin biosensors in the kinetic buffer.

    • Immobilize the biotinylated KDM4A protein onto the surface of the biosensors.

    • Establish a stable baseline by dipping the biosensors in kinetic buffer.

    • Associate the test compound by dipping the biosensors into wells containing various concentrations of this compound.

    • Dissociate the compound by moving the biosensors back into wells containing only kinetic buffer.

    • The binding and dissociation events are monitored in real-time by measuring the change in the interference pattern of light reflected from the biosensor tip.

    • The resulting sensorgrams are analyzed using the instrument's software to globally fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the KDM4A signaling pathway and the experimental workflows aid in understanding the context and methodology of this research.

KDM4A_Signaling_Pathway KDM4A KDM4A H3K9me2 H3K9me2 (Dimethylated Histone H3 at Lysine 9) KDM4A->H3K9me2 Demethylation H3K9me3 H3K9me3 (Trimethylated Histone H3 at Lysine 9) H3K9me3->KDM4A Substrate Chromatin Chromatin H3K9me3->Chromatin Associated with heterochromatin H3K9me2->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Regulates Inhibitor This compound Inhibitor->KDM4A Inhibition

Caption: KDM4A signaling pathway and point of inhibition.

HTRF_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of This compound Incubation 3. Incubate compound with enzyme mixture Compound_Prep->Incubation Reagent_Prep 2. Prepare enzyme, substrate, and cofactor mixture Reagent_Prep->Incubation Add_Detection 4. Add HTRF detection reagents (Antibody-Eu, SA-XL665) Incubation->Add_Detection Read_Plate 5. Read plate on HTRF reader Add_Detection->Read_Plate Calculate_Ratio 6. Calculate fluorescence ratio Read_Plate->Calculate_Ratio IC50_Curve 7. Generate dose-response curve and calculate IC50 Calculate_Ratio->IC50_Curve

Caption: HTRF experimental workflow for IC50 determination.

Conclusion

This compound has emerged as a novel fragment inhibitor of KDM4A with micromolar potency. While initial characterization is promising, further studies are required to establish a comprehensive selectivity and cross-reactivity profile. This will be essential to fully understand its potential as a chemical probe or a starting point for the development of more potent and selective therapeutic agents targeting the KDM4 family of enzymes. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

Unveiling the Binding Landscape: A Comparative Guide to Nicotinamide N-methyltransferase (NNMT) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of putative Nicotinamide N-methyltransferase (NNMT) inhibitor, 2-(Methylcarbamoyl)isonicotinic acid, with other well-characterized NNMT inhibitors. Due to the limited publicly available experimental data on the direct binding of this compound to NNMT, this guide leverages data from structurally similar isonicotinic acid derivatives and other classes of NNMT inhibitors to provide a comparative framework. The experimental validation of the binding mode of these alternative compounds offers valuable insights into the potential interactions of this compound with the NNMT active site.

Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism and is increasingly recognized as a therapeutic target for a range of diseases, including metabolic disorders and cancer. The development of potent and selective NNMT inhibitors is therefore of significant interest. Understanding the binding modes and affinities of these inhibitors is crucial for rational drug design and optimization.

Comparative Analysis of NNMT Inhibitors

This section presents a comparative summary of the binding affinities of various NNMT inhibitors. While direct experimental data for this compound is not available, the data for related isonicotinic acid derivatives and other inhibitor classes provide a benchmark for its potential efficacy.

Compound ClassRepresentative CompoundBinding Affinity (IC50/Kd)Experimental MethodReference
Isonicotinic Acid Derivatives (Hypothesized) This compoundNot available--
Quinolinium Analogues5-Amino-1-methylquinoliniumIC50 = 1.2 µMFluorescence-based assay[1]
Bisubstrate InhibitorsNS1IC50 = 0.5 nMFluorescence-based assay[2]
Bisubstrate InhibitorsII559Ki = 1.2 nMBiochemical Assay[3]
Bisubstrate InhibitorsII802Ki = 1.6 nMBiochemical Assay[3]
Tricyclic CompoundsJBSNF-000028IC50 = 0.13 µMLC-MS/MS based assay

Experimental Protocols: A Closer Look at Binding Validation

The experimental validation of a compound's binding mode and affinity is fundamental in drug discovery. The following are detailed methodologies for key experiments commonly used to characterize NNMT inhibitors.

Fluorescence-Based NNMT Inhibition Assay

This high-throughput screening assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Principle: The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT-catalyzed methylation of nicotinamide. The detection of SAH is coupled to a fluorescent signal.

  • Protocol:

    • Recombinant human NNMT enzyme is incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and S-adenosyl-L-methionine (SAM).

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is stopped, and a detection reagent that specifically recognizes SAH is added.

    • The resulting fluorescent signal is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: The binding of a ligand to a protein results in either the release or absorption of heat, which is detected by the ITC instrument.

  • Protocol:

    • The NNMT protein solution is placed in the sample cell of the calorimeter.

    • The inhibitor solution is loaded into a syringe.

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change upon each injection is measured.

    • The data is analyzed to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

  • Principle: One of the binding partners (e.g., NNMT) is immobilized on a sensor chip. The binding of the other partner (the inhibitor) causes a change in the refractive index, which is detected as a change in the SPR signal.

  • Protocol:

    • Recombinant NNMT is immobilized on a sensor chip.

    • A solution containing the inhibitor at various concentrations is flowed over the chip surface.

    • The association and dissociation of the inhibitor are monitored in real-time.

    • The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering detailed insights into the binding mode.

  • Principle: X-rays are diffracted by the electrons in a crystal of the protein-ligand complex. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

  • Protocol:

    • The NNMT protein is co-crystallized with the inhibitor.

    • The resulting crystals are exposed to a high-intensity X-ray beam.

    • The diffraction data is collected and processed.

    • The structure is solved and refined to yield a detailed 3D model of the binding interaction.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

NNMT_Inhibition_Pathway cluster_reaction NNMT Catalyzed Reaction SAM S-adenosylmethionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT MNA MNA NNMT->MNA 1-Methylnicotinamide (MNA) SAH SAH NNMT->SAH S-adenosyl-L-homocysteine (SAH) Inhibitor This compound (or other inhibitor) Inhibitor->NNMT caption Figure 1: Inhibition of the NNMT signaling pathway. Experimental_Workflow cluster_screening Primary Screening cluster_validation Binding Validation & Characterization cluster_structural Structural Elucidation HTS High-Throughput Screening (Fluorescence-based assay) ITC Isothermal Titration Calorimetry (ITC) - Affinity (Kd) - Thermodynamics (ΔH, ΔS) HTS->ITC SPR Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (Kd) HTS->SPR Xray X-ray Crystallography - 3D Binding Mode ITC->Xray SPR->Xray caption Figure 2: Workflow for NNMT inhibitor validation. Logical_Relationship Target NNMT Target Identification SAR Structure-Activity Relationship (SAR) - Isonicotinic Acid Derivatives Target->SAR Lead Lead Compound (this compound) SAR->Lead Validation Experimental Validation (Biochemical & Biophysical Assays) Lead->Validation Optimization Lead Optimization Validation->Optimization Optimization->SAR caption Figure 3: Drug discovery cycle for NNMT inhibitors.

References

Benchmarking the In Vitro Potency of 2-(Methylcarbamoyl)isonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of 2-(Methylcarbamoyl)isonicotinic acid against relevant alternative compounds. The data presented is supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of its biochemical activity.

Introduction

This compound has been identified as an inhibitor of the lysine-specific demethylase 4A (KDM4A), an enzyme implicated in epigenetic regulation and various disease processes, including cancer.[1] This guide benchmarks the in vitro potency of this compound against other known KDM4A inhibitors, providing a comparative landscape for researchers in epigenetics and drug discovery. While the isonicotinic acid scaffold is also present in inhibitors of other enzyme families, such as HIF-prolyl hydroxylases, current evidence points towards KDM4A as a primary target for this compound.

Comparative In Vitro Potency

The in vitro potency of this compound and a selection of alternative KDM4A inhibitors are summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (µM)Assay Type
This compound KDM4A 7.09 ± 1.36 HTRF [1]
QC6352KDM4A0.104[1][2][3]TR-FRET/LANCE
IOX1KDM4A0.6[4]AlphaScreen/MALDI-TOF MS
JIB-04KDM4A (JMJD2A)0.445[5][6]Not Specified
DeferoxamineKDM4A3.22 - 17.4FDH assay[7]
ToxoflavinKDM4A2.5Histone Methylation Assay[7]
Benzimidazole 24aKDM4A4 - 8FDH assay[7]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for KDM4A Inhibition

This protocol outlines the general steps for determining the IC50 value of a compound against KDM4A using an HTRF-based assay, similar to the one used for this compound.

Materials:

  • Recombinant KDM4A enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • S-adenosyl methionine (SAM) - cofactor

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)

  • Test compound (e.g., this compound) dissolved in DMSO

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-demethylated product antibody (e.g., anti-H3K9me2)

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add the KDM4A enzyme to the wells.

    • Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate and SAM.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60 minutes).

  • Detection:

    • Stop the enzymatic reaction by adding the HTRF detection reagents, which includes the Europium cryptate-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding and FRET signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[4]

Visualizations

KDM4A Signaling Pathway

KDM4A_Signaling_Pathway KDM4A Epigenetic Regulatory Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition KDM4A KDM4A (Lysine Demethylase) H3K9me3 H3K9me3 (Repressive Mark) KDM4A->H3K9me3 Demethylates H3K36me3 H3K36me3 (Activating Mark) KDM4A->H3K36me3 Demethylates HistoneH3 Histone H3 HistoneH3->H3K9me3 Methylation HistoneH3->H3K36me3 Methylation Gene Target Gene H3K9me3->Gene Represses H3K36me3->Gene Activates Transcription Gene Transcription Gene->Transcription Inhibitor This compound & Other KDM4A Inhibitors Inhibitor->KDM4A Inhibits

Caption: KDM4A removes repressive (H3K9me3) and activating (H3K36me3) methyl marks from histone H3, thereby regulating gene transcription. Inhibitors like this compound block this activity.

Experimental Workflow for KDM4A HTRF Assay

KDM4A_HTRF_Workflow HTRF Assay Workflow for KDM4A Inhibition cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilution of test compound B Dispense compound/ DMSO into 384-well plate A->B C Add KDM4A enzyme B->C D Add Biotin-H3K9me3 substrate & SAM C->D E Incubate at RT D->E F Add HTRF detection reagents (Eu-Ab & SA-Acceptor) E->F G Incubate in dark F->G H Read plate at 620 nm & 665 nm G->H I Calculate HTRF ratio (665nm / 620nm) H->I J Normalize data and plot % inhibition I->J K Determine IC50 value J->K

Caption: A stepwise workflow for determining the in vitro potency of KDM4A inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

References

Comparative In Vivo Efficacy and Toxicity of 2-(Methylcarbamoyl)isonicotinic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy and toxicity of the novel compound 2-(Methylcarbamoyl)isonicotinic acid against established antitubercular agents, isoniazid and ethionamide. Due to the current lack of available in vivo data for this compound, this comparison is based on the established profiles of its structural analogs, providing a benchmark for future preclinical and clinical development.

Executive Summary

This compound is a derivative of isonicotinic acid, the same chemical class as the frontline tuberculosis drug, isoniazid. While in vivo studies for this specific compound are not yet publicly available, its structural similarity to isoniazid suggests a potential mechanism of action involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This guide presents the known in vivo efficacy and toxicity data for isoniazid and a second-line alternative, ethionamide, to serve as a reference for the anticipated performance of this compound.

In Vivo Efficacy Comparison

The primary measure of in vivo efficacy for antitubercular agents is the reduction of bacterial load, typically quantified as a decrease in colony-forming units (CFU) in the lungs and spleens of infected animal models, most commonly mice.

CompoundAnimal ModelDosageDurationEfficacy (Lung CFU Reduction)Reference
Isoniazid Mouse (BALB/c)25 mg/kg/day4 weeks~3 log10[1]
Mouse (Aerosol Infection)90 mg/kg/day6 days~1.4 log10[2]
Mouse (Aerosol Infection)10 mg/kg/day (oral)28 daysComplete clearance (in combination)[3]
Ethionamide Mouse (H37Rv infected)10 mg/kg/day4 weeksSignificant reduction (synergistic with other agents)[4]
MouseNot specifiedNot specifiedReduced bacterial load threefold when combined with an EthR inhibitor[5]
This compound ---Data not available-

In Vivo Toxicity Comparison

Toxicity is a critical factor in drug development. The following table summarizes the available acute and chronic toxicity data for the comparator compounds.

CompoundAnimal ModelLD50 (Oral)Key Adverse Effects in HumansIncidence of Key Adverse EffectsReference
Isoniazid Rat160 mg/kgHepatotoxicity, Peripheral NeuropathyHepatotoxicity: 10-20% (transient enzyme elevation), 0.5-1% (clinical hepatitis); Peripheral Neuropathy: 2-6.5%[6]
Ethionamide Not specifiedNot specifiedGastrointestinal intolerance, Hepatotoxicity, Hypothyroidism, Neurological effectsGastric intolerance: up to 50%; Hepatotoxicity: up to 5%[6][7]
This compound -Data not availableData not availableData not available-

Experimental Protocols

In Vivo Efficacy Testing in a Murine Tuberculosis Model

A standardized mouse model is crucial for evaluating the in vivo efficacy of new antitubercular drug candidates.

  • Animal Model: Typically, 6- to 8-week-old female BALB/c or C57BL/6 mice are used due to their susceptibility to Mycobacterium tuberculosis.

  • Infection: Mice are infected via aerosol exposure with a low dose of a virulent M. tuberculosis strain, such as H37Rv, to establish a pulmonary infection. This is followed by a period of bacterial replication to establish a chronic infection, typically 2-4 weeks.

  • Drug Administration: The test compound (e.g., this compound) and comparator drugs (isoniazid, ethionamide) are administered orally by gavage or in medicated feed. Dosing is typically performed daily for a period of 4 to 8 weeks.

  • Efficacy Assessment: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on selective agar medium (e.g., Middlebrook 7H11). The plates are incubated for 3-4 weeks, after which the number of colony-forming units (CFU) is determined. Efficacy is measured as the log10 reduction in CFU compared to untreated control animals.

In Vivo Toxicity Testing (Adapted from OECD Guidelines)

Acute Oral Toxicity (OECD 423):

  • Animal Model: Typically, young adult female rats are used.

  • Procedure: The test substance is administered in a stepwise procedure to groups of three fasted animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, which can be used to estimate the LD50.

Repeated Dose 28-Day Oral Toxicity (OECD 407):

  • Animal Model: Typically, rats are used.

  • Procedure: The test substance is administered orally by gavage or in the diet to several groups of animals at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Endpoint: At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. All animals are subjected to a full necropsy, and selected organs are weighed and examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

Predicted_Mechanism_of_Action 2-(Methylcarbamoyl)isonicotinic_acid 2-(Methylcarbamoyl)isonicotinic_acid Bacterial_Catalase-Peroxidase_(KatG) Bacterial_Catalase-Peroxidase_(KatG) 2-(Methylcarbamoyl)isonicotinic_acid->Bacterial_Catalase-Peroxidase_(KatG) Activation Activated_Drug Activated_Drug Bacterial_Catalase-Peroxidase_(KatG)->Activated_Drug InhA_(Enoyl-ACP_Reductase) InhA_(Enoyl-ACP_Reductase) Activated_Drug->InhA_(Enoyl-ACP_Reductase) Inhibition Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA_(Enoyl-ACP_Reductase)->Mycolic_Acid_Synthesis Blocks Mycobacterial_Cell_Wall_Integrity Mycobacterial_Cell_Wall_Integrity Mycolic_Acid_Synthesis->Mycobacterial_Cell_Wall_Integrity Essential for Bacterial_Cell_Death Bacterial_Cell_Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Mycobacterial_Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to

Caption: Predicted mechanism of action for this compound.

In_Vivo_Efficacy_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Efficacy Assessment Animal_Model_Selection Select Animal Model (e.g., BALB/c mice) Infection Aerosol Infection with M. tuberculosis (H37Rv) Animal_Model_Selection->Infection Establishment_of_Infection Allow Infection to Establish (2-4 weeks) Infection->Establishment_of_Infection Drug_Administration Daily Oral Administration (Test & Comparator Drugs) Establishment_of_Infection->Drug_Administration Euthanasia_and_Organ_Harvest Euthanize and Harvest Lungs & Spleen Drug_Administration->Euthanasia_and_Organ_Harvest Homogenization_and_Plating Homogenize and Plate Serial Dilutions Euthanasia_and_Organ_Harvest->Homogenization_and_Plating CFU_Enumeration Incubate and Count Colony-Forming Units (CFU) Homogenization_and_Plating->CFU_Enumeration Data_Analysis Calculate log10 CFU Reduction CFU_Enumeration->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

In_Vivo_Toxicity_Workflow cluster_0 Study Design cluster_1 Treatment and Observation cluster_2 Terminal Procedures Animal_Selection Select Animal Model (e.g., Rats) Dose_Group_Allocation Allocate Animals to Dose Groups (incl. Control) Animal_Selection->Dose_Group_Allocation Drug_Administration Administer Test Substance (e.g., Oral Gavage) Dose_Group_Allocation->Drug_Administration Clinical_Observations Daily Clinical Observations (Toxicity Signs, Body Weight) Drug_Administration->Clinical_Observations Blood_and_Urine_Collection Collect Blood and Urine (Hematology, Biochemistry) Clinical_Observations->Blood_and_Urine_Collection Necropsy_and_Histopathology Perform Necropsy and Histopathological Examination Blood_and_Urine_Collection->Necropsy_and_Histopathology Data_Analysis Determine NOAEL and Characterize Toxicity Profile Necropsy_and_Histopathology->Data_Analysis

Caption: Experimental workflow for in vivo toxicity studies.

References

A Comparative Guide to Analytical Methods for the Detection of 2-(Methylcarbamoyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are widely used in the pharmaceutical industry for their specificity, sensitivity, and accuracy in quantifying active pharmaceutical ingredients (APIs) and their impurities.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on data from analogous compounds like isonicotinic acid. These values should be considered as expected ranges, and specific performance will need to be established during method validation for 2-(Methylcarbamoyl)isonicotinic acid.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UVLC-MS/MSKey Considerations
Specificity Good; potential for interference from co-eluting compounds.Excellent; high specificity due to mass-to-charge ratio detection.Peak purity analysis is recommended for HPLC-UV to ensure specificity.[5]
Sensitivity (LOD/LOQ) Moderate (µg/mL range).[6]High (ng/mL to pg/mL range).LC-MS/MS is preferred for trace-level analysis.
Linearity (r²) Typically ≥ 0.999.[7]Typically ≥ 0.995.Both methods offer excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%.[7]95-105%.[2]Acceptance criteria may vary based on regulatory guidelines.
Precision (% RSD) ≤ 2%.[7]≤ 15%.[2]Tighter precision is generally expected for HPLC-UV assays.
Matrix Effect Low to moderate.Can be significant; requires careful evaluation and mitigation.[2]Internal standards are crucial for LC-MS/MS to compensate for matrix effects.
Cost & Complexity Lower cost, less complex instrumentation.Higher initial investment and operational complexity.Choice of method depends on the required sensitivity and available resources.

Table 2: Summary of Validation Parameters from Literature for Isonicotinic Acid and Related Compounds

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-UVIsonicotinic acid2-24 µg/mLNot Reported98.96%1.15%[7]
HPLC-UVIsonicotinic acid0.25-3.00 µg/mL0.083 µg/mLNot ReportedNot Reported[6]
LC-MS/MSIsonicotinic acidNot ReportedNot Reported91.63-114.00%< 13.43%[2]
LC-MS/MSNicotinic acid and metabolites10-2000 ng/mLNot Reported94.43-110.88%1.3-13.3%[8][9]

Experimental Protocols

The following are detailed, generalized methodologies for HPLC-UV and LC-MS/MS analysis, which can be adapted and optimized for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms where high sensitivity is not a primary requirement.

a. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a pre-determined diluent (e.g., a mixture of water and acetonitrile or methanol) to achieve a target concentration within the linear range of the method.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile).[5][7] An isocratic or gradient elution can be employed.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 µL.

  • UV Detection: Wavelength set based on the UV absorbance maximum of this compound (e.g., 261 nm for isonicotinic acid).[7]

c. System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to assess include:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the determination of this compound at low concentrations, for instance, in biological matrices for pharmacokinetic studies.

a. Sample Preparation (for biological samples):

  • To a known volume of the biological sample (e.g., plasma), add a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortex vigorously to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b. LC-MS/MS Conditions (Example):

  • LC System: A compatible HPLC or UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Mandatory Visualizations

Experimental Workflow and Method Selection

The following diagrams illustrate the general experimental workflow for the analytical methods and a logical approach to selecting the appropriate technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Sample Weighing/ Measurement dissolve Dissolution/ Extraction start->dissolve precipitate Protein Precipitation (for biological samples) dissolve->precipitate If biological filter_centrifuge Filtration/ Centrifugation dissolve->filter_centrifuge If not biological precipitate->filter_centrifuge hplc HPLC Separation filter_centrifuge->hplc lcms LC-MS/MS Analysis filter_centrifuge->lcms integration Peak Integration hplc->integration lcms->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for the analysis of this compound.

Method_Selection start Define Analytical Requirement matrix Sample Matrix? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Simple (e.g., Bulk Drug) lc_msms Select LC-MS/MS matrix->lc_msms Complex (e.g., Biological Fluid) hplc_uv Select HPLC-UV sensitivity->hplc_uv No sensitivity->lc_msms Yes

Caption: Logical diagram for selecting an appropriate analytical method.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Methylcarbamoyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 2-(Methylcarbamoyl)isonicotinic acid (CAS No. 1279208-48-8). The information herein is intended for researchers, scientists, and professionals in drug development and is designed to ensure safe handling and compliance with standard laboratory waste management protocols.

Crucial Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on the known hazards of the closely related compound, isonicotinic acid, and general principles of laboratory chemical waste disposal. It is imperative to obtain the official SDS from your supplier for this compound and adhere to its specific instructions. In the absence of an SDS, treat the compound as hazardous.

Hazard Profile of Structurally Related Compound: Isonicotinic Acid

To ensure a high degree of caution, the hazard profile of isonicotinic acid should be considered as a proxy. The following table summarizes the key hazards associated with isonicotinic acid, which should be provisionally applied to this compound until a specific SDS is available.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Category 2) Causes serious eye irritation.[1][2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The following protocol provides a general framework for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.[3]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended to avoid inhaling dust particles.[4]

  • Protective Clothing: A lab coat or apron should be worn to protect from skin contact.[4]

2. Spill Management:

In the event of a spill:

  • Avoid generating dust.

  • Carefully sweep up the solid material and place it in a designated, labeled hazardous waste container.[5]

  • Clean the spill area with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

3. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.[3][6]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Irritant").[7]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][8]

  • Do not dispose of this chemical down the drain or in regular trash.[7][8]

  • Provide the waste disposal service with a completed hazardous waste manifest, including the full chemical name and any known hazard information.

Experimental Workflow for Chemical Disposal Decision Making

A Start: Need to dispose of This compound B Search for specific SDS for the compound A->B C SDS Found? B->C D Follow disposal instructions in the official SDS C->D Yes E SDS Not Found C->E No F Identify and obtain SDS for structurally related compounds (e.g., Isonicotinic acid) E->F G Assess potential hazards based on related compounds and general chemical safety principles F->G H Consult with Institutional Environmental Health & Safety (EHS) G->H I Package, label, and dispose of as hazardous waste according to EHS guidance and regulations H->I

Caption: Decision-making workflow for chemical disposal in the absence of a specific SDS.

By adhering to these procedures and prioritizing the acquisition of the official Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.